Peanut procyanidin A
Description
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Properties
Molecular Formula |
C45H36O18 |
|---|---|
Molecular Weight |
864.8 g/mol |
IUPAC Name |
(1R,5R,6S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2S,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,18,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-28(54)34-31(11-18)60-41(16-2-5-22(48)26(52)8-16)39(58)36(34)37-38(57)29(55)13-20-33-35-32(62-45(44(33)59,63-43(20)37)17-3-6-23(49)27(53)9-17)14-24(50)19-12-30(56)40(61-42(19)35)15-1-4-21(47)25(51)7-15/h1-11,13-14,30,33,36,39-41,44,46-59H,12H2/t30-,33+,36+,39-,40+,41-,44+,45+/m0/s1 |
InChI Key |
QGPGLBPGCNXWKC-QUMITJLISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Fundamental Properties of Peanut Procyanidin A
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive overview of the physicochemical properties, biological activities, molecular mechanisms, and relevant experimental methodologies for A-type procyanidins sourced from peanuts.
Executive Summary
Procyanidins are a class of flavonoids, specifically condensed tannins, formed from catechin (B1668976) and epicatechin monomer units.[1][2] A-type procyanidins, distinguished by an additional ether linkage alongside the characteristic C-C bond between flavan-3-ol (B1228485) units, are notably abundant in peanut skins.[3][4][5] This document provides a detailed examination of Peanut Procyanidin A, focusing primarily on Procyanidin A1 and Procyanidin A2. It consolidates current research on their chemical and physical characteristics, significant biological activities—including antioxidant, anti-inflammatory, and anti-aging effects—and the underlying molecular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for extraction, purification, and analysis, serving as a critical resource for researchers in pharmacology and drug development.
Physicochemical Properties
Peanut skins are a primary source of A-type procyanidins, which are oligomeric compounds. The fundamental A-type structures are dimers, such as Procyanidin A1 and Procyanidin A2. These compounds are polyphenolic and share the same molecular formula and weight but differ in their stereochemistry.
| Property | Value | Source |
| Compound Name | Procyanidin A1 / Procyanidin A2 | |
| Molecular Formula | C₃₀H₂₄O₁₂ | |
| Molecular Weight | 576.5 g/mol | |
| Class | Flavonoid, Proanthocyanidin (A-type) | |
| Appearance | Brownish powder | |
| Primary Source | Peanut Skins (Arachis hypogaea) | |
| Key Structural Feature | Composed of two epicatechin units linked by a C4→C8 bond and an additional C2→O→C7 ether bond. |
Biological Activities and Therapeutic Potential
Procyanidin A exhibits a wide spectrum of biological activities, making it a compound of significant interest for therapeutic applications. These activities are rooted in its potent antioxidant and cell-signaling modulation capabilities.
Antioxidant Activity
Procyanidins are powerful scavengers of free radicals, with antioxidant capacities reported to be significantly higher than those of Vitamin C and Vitamin E. This activity is crucial for protecting cells against oxidative stress, a key factor in numerous degenerative diseases. Peanut skin procyanidins, in particular, have demonstrated potent free radical scavenging capabilities. They can effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to vital macromolecules like DNA, lipids, and proteins.
Anti-Inflammatory Effects
Procyanidin A2 has been shown to exert significant anti-inflammatory effects by suppressing the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This includes the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS). The underlying mechanism involves the modulation of critical inflammatory signaling pathways.
Anti-Aging and Senescence Attenuation
Research has identified Procyanidin A1 isolated from peanut skin as a potent anti-aging agent. Studies show it can prolong the replicative lifespan of yeast and attenuate cellular senescence in mammalian cells. The mechanisms behind these effects are linked to its ability to mitigate oxidative stress and induce autophagy, a cellular process for degrading and recycling damaged components.
Anti-Cancer Properties
The polyphenolic compounds in peanut skin, particularly A-type procyanidins, have demonstrated antiproliferative activity against cancer cells. Studies have shown that peanut skin extract can reduce the viability of Jurkat leukemia cells, with A-type procyanidins being identified as key bioactive molecules interacting with the cancer cells. Procyanidins, in general, have been noted for their anticancer properties across various cancer types.
| Biological Effect | Key Findings | Model System | Procyanidin Concentration |
| Anti-inflammatory | Suppressed LPS-induced NO, PGE2, TNF-α, IL-6, and ROS production. | RAW264.7 cells | 20, 40, 80 µM (PCA2) |
| Anti-aging | Alleviated Etoposide-induced senescence and ROS levels. | PC12 cells | 1, 3, 10, 30 µM (PCA1) |
| Anti-cancer | Reduced viability and proliferation. | Jurkat leukemia cells | Not specified for pure compound |
Molecular Mechanisms and Signaling Pathways
Procyanidin A modulates several key intracellular signaling pathways to exert its biological effects. Understanding these mechanisms is crucial for its development as a therapeutic agent.
NF-κB and MAPK Signaling Pathways (Anti-inflammatory)
Procyanidin A2 inhibits inflammation by targeting the NF-κB and MAPK signaling cascades. In LPS-stimulated macrophages, it decreases the phosphorylation of key proteins in the NF-κB pathway (IKKα/β, IκBα, p65) and the MAPK pathway (p38, JNK, ERK), preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.
References
A Comprehensive Technical Guide to the Structure and Chemical Composition of Peanut Procyanidin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure, chemical composition, and analysis of A-type procyanidins found in peanut skins. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of these complex polyphenolic compounds.
Introduction to Peanut Procyanidins
Peanut skins, a significant byproduct of the peanut processing industry, are a rich source of bioactive polyphenols, particularly proanthocyanidins (B150500) (PAs). Among these, A-type procyanidins are of significant interest due to their unique structural features and potent biological activities, including antioxidant and anti-inflammatory effects. Unlike the more common B-type procyanidins, which are linked by a single C-C bond, A-type procyanidins possess an additional ether linkage, conferring a more rigid and stable structure. This guide focuses specifically on the A-type procyanidins, with a primary emphasis on procyanidin (B600670) A1 and related oligomers.
Structure and Chemical Composition
A-type procyanidins are oligomers and polymers of flavan-3-ol (B1228485) units, primarily (+)-catechin and (-)-epicatechin.[1] The defining structural feature of A-type procyanidins is the double linkage between constituent flavan-3-ol units, which includes a C4-C8 or C4-C6 bond (B-type linkage) and an additional ether bond, typically between C2 of the upper unit and an oxygen at C7 or C5 of the lower unit.[2]
The most well-characterized A-type procyanidin dimer from peanut skin is Procyanidin A1 , with the chemical structure epicatechin-(2β→O→7,4β→8)-catechin.[3] Another prominent A-type dimer is Procyanidin A2 , identified as epicatechin-(2β→O→7, 4β→8)-epicatechin.[3] Peanut skins also contain more complex A-type oligomers, including trimers and tetramers.[4]
Quantitative Composition of Procyanidins in Peanut Skin
The following table summarizes the quantitative data on the composition of procyanidins in peanut skins, as reported in the scientific literature. Processing methods can significantly affect the concentration of these compounds.[4]
| Procyanidin Type | Composition in Directly Peeled Peanut Skin (mg/100g)[4] | Composition in Roasted Dry Peanut Skin (mg/100g)[4] |
| Catechins (Monomers) | 16.1 | 8.8 |
| Procyanidin Dimers | 111.3 | 143.5 |
| Procyanidin Trimers | 221.3 | 157.5 |
| Procyanidin Tetramers | 296.1 | 203.9 |
Experimental Protocols
This section details the methodologies for the extraction, isolation, purification, and structural elucidation of A-type procyanidins from peanut skins.
Extraction of Procyanidins from Peanut Skins
A common and effective method for extracting procyanidins from peanut skins involves the use of an acetone (B3395972)/water mixture.
-
Materials:
-
Ground peanut skins
-
Acetone (HPLC grade)
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Homogenize ground peanut skin powder with a solution of 70% acetone in water (v/v).
-
Sonicate the mixture for 5-10 minutes at room temperature.
-
Centrifuge the mixture at approximately 3500 x g for 10 minutes to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the supernatants and remove the acetone using a rotary evaporator.
-
The resulting aqueous extract can be lyophilized or used for further purification.
-
Isolation and Purification using Column Chromatography
Further purification of the crude extract is necessary to isolate specific procyanidin oligomers. This is typically achieved using a combination of chromatographic techniques.
-
Materials:
-
Crude peanut skin extract
-
Sephadex LH-20 or similar size-exclusion chromatography resin
-
Normal-phase and reversed-phase HPLC columns
-
Solvents: ethanol (B145695), methanol (B129727), acetonitrile (B52724), water, formic acid (all HPLC grade)
-
-
Protocol:
-
Size-Exclusion Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a suitable solvent (e.g., ethanol or methanol).
-
Apply the dissolved extract to a Sephadex LH-20 column.
-
Elute with ethanol or methanol to separate the procyanidins from other phenolic compounds and impurities. Collect fractions based on UV absorbance at 280 nm.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Normal-Phase HPLC:
-
Use a silica-based column.
-
Employ a mobile phase gradient, for example, a mixture of dichloromethane, methanol, and formic acid, to separate procyanidins based on their degree of polymerization.
-
-
Reversed-Phase HPLC:
-
Use a C18 column for finer separation of isomers and oligomers within the fractions obtained from normal-phase chromatography.
-
A typical mobile phase consists of a gradient of acetonitrile and water, both acidified with a small amount of formic acid (e.g., 0.1%).
-
-
-
Structural Elucidation by Spectroscopic Methods
The precise structure of isolated procyanidins is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
3.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Methodology:
-
Inject the purified procyanidin fraction into the LC-MS system.
-
Separate the components using a reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
The ESI source ionizes the procyanidin molecules, typically forming [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the parent ions, allowing for the determination of the molecular weight and degree of polymerization.
-
Tandem mass spectrometry (MS/MS) is used to fragment the parent ions. The resulting fragmentation patterns provide information about the interflavan linkages and the constituent flavan-3-ol units. Key fragmentation pathways for A-type procyanidins include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and quinone methide (QM) fission.[3]
-
-
-
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Methodology:
-
Dissolve the highly purified procyanidin sample in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4).
-
Acquire a series of NMR spectra:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the specific linkage points between the flavan-3-ol units, and confirming the stereochemistry of the molecule. For A-type procyanidins, the characteristic downfield shift of the C2 in the upper unit and the correlations observed in HMBC spectra are key to identifying the ether linkage.
-
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Procyanidin A Analysis
The following diagram illustrates a typical experimental workflow for the extraction, isolation, and characterization of A-type procyanidins from peanut skins.
Caption: Experimental workflow for peanut procyanidin A analysis.
Procyanidin A1 and the PI3K/Akt Signaling Pathway
Recent studies have suggested that procyanidin A1 exerts some of its biological effects, such as promoting cell survival and mitigating oxidative stress, through the modulation of the PI3K/Akt signaling pathway.[5][6] This pathway is a critical regulator of numerous cellular processes. The diagram below conceptualizes the potential interaction of Procyanidin A1 with this pathway.
Caption: Procyanidin A1's potential role in the PI3K/Akt pathway.
Conclusion
This compound and its related oligomers represent a promising class of natural compounds with significant potential for applications in human health and wellness. A thorough understanding of their structure, composition, and biological activities is paramount for their effective utilization. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance the scientific knowledge and potential therapeutic development of these unique phytochemicals.
References
- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic Fraction from Peanut (Arachis hypogaea L.) By-product: Innovative Extraction Techniques and New Encapsulation Trends for Its Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profiles.ncat.edu [profiles.ncat.edu]
- 5. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of A-type Procyanidins in Peanuts: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-type procyanidins, a unique subclass of polyphenols abundant in peanut skins, are emerging as potent bioactive compounds with significant therapeutic potential. Characterized by an additional ether bond that imparts greater stability compared to their B-type counterparts, these oligomeric flavonoids exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current scientific evidence on the biological significance of A-type procyanidins from peanuts (Arachis hypogaea). It delves into their potent antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-aging properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Peanut skins, often discarded as an agro-industrial byproduct, are a rich and sustainable source of bioactive polyphenols, predominantly A-type procyanidins. These compounds are polymers of catechin (B1668976) and epicatechin units, distinguished by a C-O-C interflavan linkage in addition to the C-C bond found in the more common B-type procyanidins. This structural feature is believed to contribute to their enhanced stability and bioavailability. Growing evidence suggests that A-type procyanidins from peanuts possess a range of health-promoting benefits, making them a subject of intense research for their potential application in functional foods, nutraceuticals, and pharmaceuticals.
Chemical Composition and Quantitative Analysis
The procyanidin (B600670) profile of peanut skins is dominated by A-type dimers and trimers. The concentration and composition can be influenced by processing methods such as roasting and blanching.
Table 1: Procyanidin Composition in Peanut Skins
| Compound Class | Directly Peeled (mg/100g) | Roasted (mg/100g) |
| Total Catechins | 16.1 | 8.8 |
| Procyanidin Dimers | 111.3 | 143.5 |
| Procyanidin Trimers | 221.3 | 157.5 |
| Procyanidin Tetramers | 296.1 | 203.9 |
| Data compiled from Yu et al. (2006).[1][2] |
Table 2: Phenolic Content of Peanut Skin Extract (PSE)
| Analytical Method | Result |
| Total Phenolic Content (Folin-Ciocalteu) | 780 ± 40 mg GAE/g PSE |
| Total Proanthocyanidins (DMAC) | 169 ± 15 mg CE/g PSE |
| Procyanidin A2 | 4.8 mg/g PSE |
| Procyanidin B2 | 2.3 mg/g PSE |
| Data from Jantip et al. (2025).[3] |
Biological Activities and Mechanisms of Action
Potent Antioxidant Activity
A-type procyanidins from peanuts are powerful antioxidants, effectively scavenging free radicals and mitigating oxidative stress. Their antioxidant capacity has been demonstrated in various in vitro assays.
Table 3: Antioxidant Activity of Peanut Skin Procyanidins
| Assay | Sample | Result | Reference |
| ORAC | Peanut Skin Procyanidins | No significant difference from grape seed procyanidins | Chang et al. (2020)[4] |
| ABTS | Peanut Skin Procyanidins | No significant difference from grape seed procyanidins | Chang et al. (2020)[4] |
| DPPH | Peanut Skin Procyanidins | No significant difference from grape seed procyanidins | Chang et al. (2020)[4] |
| FRAP | Peanut Skin Procyanidins | Lower than grape seed procyanidins (p < 0.05) | Chang et al. (2020)[4] |
| Radical Scavenging | Peanut Skin Extracts | Higher than Trolox and Vitamin C at equivalent concentrations | Yu et al. (2006)[1] |
A key mechanism underlying their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Procyanidins can inhibit the ubiquitinated degradation of Nrf2, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6][7][8]
Anti-inflammatory Properties
A-type procyanidins from peanuts exhibit significant anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Procyanidin A1 (PCA1) has been shown to dose-dependently reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[9]
Table 4: Effect of Procyanidin A1 (PCA1) on Cytokine Production in LPS-stimulated RAW264.7 Cells
| Treatment | TNF-α Reduction | IL-6 Reduction |
| PCA1 (40 µM) | > 50% | > 50% |
| Data from Ling et al. (2019).[9] |
PCA1 inhibits the phosphorylation of IKKα/β and IκBα, preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[9] Additionally, it suppresses the phosphorylation of JNK1/2, p38, and ERK1/2 in the MAPK pathway.[9]
Anti-Cancer Activity
Peanut skin extract (PSE) and its constituent A-type procyanidins have demonstrated potent anti-proliferative effects against various cancer cell lines.
Table 5: Anti-proliferative Activity of Peanut Skin Extract (PSE)
| Cell Line | Effect | IC50 Value | Reference |
| Jurkat (T-cell leukemia) | Inhibition of cell viability | 9.09 µg/mL (72h) | Jantip et al. (2025)[3] |
| DU145 (Prostate cancer) | Inhibition of proliferation | - | Chen et al. (2018)[10] |
| Caco-2 (Colorectal cancer) | Synergistic inhibition with resveratrol (B1683913) | - | Liu et al. (2023)[11][12] |
The anti-cancer mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as the PI3K/Akt pathway.[10][11][12] In prostate cancer cells, peanut procyanidins induced apoptosis by increasing intracellular ROS levels, decreasing the Bcl-2/Bax ratio, and activating p53 and caspase-3.[10] In colorectal cancer cells, a combination of peanut procyanidins and resveratrol synergistically inhibited the phosphorylation of Akt (Thr308 and Ser473) and ERK.[11][12]
Neuroprotective Effects
Peanut skin extract has been shown to protect neuronal cells from oxidative stress-induced injury. In a study using HT-22 neuronal cells, PSE pretreatment significantly reduced ROS generation and lipid peroxidation, while enhancing endogenous antioxidant defenses.[13][14]
Table 6: Neuroprotective Effects of Peanut Skin Extract (25 µg/mL) in t-BHP-induced HT-22 Cells
| Parameter | Effect |
| ROS Levels | Reduced by 53.03% |
| MDA Content | Decreased by 78.82% |
| SOD Activity | Enhanced by 12.42% |
| GSH/GSSG Ratio | Improved by 80.34% |
| Data from He et al. (2025).[13][14] |
The neuroprotective mechanism is mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway, leading to the upregulation of Nrf2 and its downstream antioxidant proteins, HO-1 and NQO1.[13][14]
Anti-Aging Properties
Procyanidin A1 isolated from peanut skin has demonstrated significant anti-aging effects by extending the lifespan of yeast and alleviating cellular senescence in mammalian cells.[15][16][17][18] In etoposide-induced senescent PC12 cells, PCA1 reduced ROS levels, decreased the percentage of senescent cells, and restored proliferative capacity.[15][16][18]
Table 7: Anti-senescence Effects of Procyanidin A1 (PCA1) in PC12 Cells
| Parameter | Effect of PCA1 Treatment |
| ROS Levels | Significantly reduced |
| Senescence-Associated β-galactosidase Staining | Decreased percentage of positive cells |
| Cell Proliferation (EdU staining) | Restored proliferative capacity |
| Qualitative data from Li et al. (2025).[15][16][18] |
Transcriptomics analysis revealed that PCA1 modulates the PI3K/Akt signaling pathway, induces apoptosis in senescent cells, and reduces senescence-associated secretory phenotype (SASP) factors.[15][16]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this whitepaper.
Extraction and Purification of A-type Procyanidins
A common method involves defatting peanut skins with hexane, followed by extraction with an aqueous organic solvent (e.g., 70% ethanol (B145695) or 50% acetone).[2] Further purification can be achieved using chromatographic techniques such as column chromatography with resins like Sephadex LH-20 or Amberlite.[19]
Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques for the separation, identification, and quantification of A-type procyanidins.[1]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This spectrophotometric assay measures the ability of the procyanidins to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The absorbance is typically measured at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants in the sample reduce the radical, causing a decolorization that is measured spectrophotometrically at 734 nm.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The fluorescence decay is monitored over time.
Cell-Based Assays
-
Cell Culture: Specific cell lines such as RAW 264.7 (macrophages), Jurkat (T-cell leukemia), DU145 (prostate cancer), HT-22 (neuronal), and Caco-2 (intestinal epithelial) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Cell Viability/Proliferation Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cytokine Quantification (ELISA): Enzyme-Linked Immunosorbent Assay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-Akt, Nrf2, p-p65). It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells grown on a semi-permeable membrane to model the intestinal barrier and assess the transport and bioavailability of compounds.
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: This histochemical stain identifies senescent cells, which express β-galactosidase at pH 6.0.
Bioavailability and Metabolism
The bioavailability of procyanidins is generally low and depends on their degree of polymerization.[20] A-type procyanidins, particularly dimers like procyanidin A2, have been shown to be bioavailable and can pass through a Caco-2 intestinal monolayer.[3] Metabolism can occur in intestinal cells, for example, through methylation of A-type procyanidin dimers.[3] In the colon, larger procyanidins are metabolized by the gut microbiota into smaller phenolic acids, which can then be absorbed.[20]
Conclusion and Future Directions
A-type procyanidins from peanut skins represent a class of highly promising bioactive compounds with multifaceted biological activities. Their potent antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-aging properties, underpinned by their ability to modulate key cellular signaling pathways, position them as strong candidates for the development of novel therapeutics and functional food ingredients.
Future research should focus on:
-
Conducting more in vivo studies and clinical trials to validate the health benefits observed in vitro.
-
Elucidating the detailed structure-activity relationships of different A-type procyanidin oligomers.
-
Optimizing extraction and purification technologies to improve yield and purity for commercial applications.
-
Investigating the synergistic effects of A-type procyanidins with other bioactive compounds and conventional drugs.
The comprehensive data presented in this whitepaper underscores the significant potential of A-type procyanidins from peanuts and should serve as a valuable resource to catalyze further research and development in this exciting field.
References
- 1. plu.mx [plu.mx]
- 2. profiles.ncat.edu [profiles.ncat.edu]
- 3. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A‐type procyanidins selectively pass through a Caco‐2 intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Procyanidin A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procyanidin from peanut skin induces antiproliferative effect in human prostate carcinoma cells DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The combined anticancer of peanut skin procyanidins and resveratrol to CACO‐2 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combined anticancer of peanut skin procyanidins and resveratrol to CACO-2 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Peanut Skin Extract Against Oxidative Injury in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction [mdpi.com]
- 16. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Peanut Procyanidin A Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current state of research on Peanut procyanidin (B600670) A, with a focus on its extraction, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.
Introduction to Peanut Procyanidin A
Peanut skins, often a discarded byproduct of the peanut processing industry, are a rich source of bioactive polyphenolic compounds, particularly A-type procyanidins.[1][2][3] These compounds are oligomers of flavan-3-ols, such as catechin (B1668976) and epicatechin, and are characterized by an additional ether linkage between the flavan (B184786) units compared to the more common B-type procyanidins.[4] Procyanidin A1 and Procyanidin A2 are among the most studied A-type procyanidins found in peanut skins.[5] Emerging research has highlighted the significant health-promoting properties of peanut procyanidins, including antioxidant, anti-inflammatory, anti-cancer, and anti-aging effects, making them promising candidates for the development of novel therapeutics and functional foods.[1][3][6]
Extraction and Purification Protocols
The effective isolation and purification of procyanidin A from peanut skins are crucial for accurate biological and pharmacological studies. Various methods have been developed, often involving solvent extraction followed by chromatographic purification.
2.1. General Extraction and Purification Workflow
A common workflow for the extraction and purification of procyanidin A from peanut skins is outlined below. This process typically involves an initial solvent extraction, followed by fractionation and purification using various chromatographic techniques.
Caption: General workflow for the extraction and purification of Procyanidin A from peanut skins.
2.2. Detailed Experimental Protocol: Ultrasound-Assisted Extraction and Macroporous Resin Purification
This protocol is a composite of methods described in the literature, providing a robust procedure for obtaining procyanidin A.[7][8]
Materials:
-
Peanut skins (dried and milled)
-
70% (v/v) Ethanol in water
-
Macroporous adsorption resin (e.g., D101 or AB-8)
-
Deionized water
-
Ethanol (absolute)
Equipment:
-
Ultrasonic bath
-
Rotary evaporator
-
Chromatography column
-
Freeze dryer
Procedure:
-
Extraction:
-
Mix milled peanut skins with 70% ethanol at a solid-liquid ratio of 1:20 (g/mL).
-
Perform ultrasonic-assisted extraction at a power of 1000 W and a temperature of 55°C for 60 minutes.[7]
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue for optimal yield.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Macroporous Resin Purification:
-
Pack a chromatography column with pre-treated macroporous resin.
-
Dissolve the crude extract in the loading buffer (e.g., 60% ethanol, pH 5.0) and load it onto the column at a flow rate of 0.75 bed volumes (BV)/hour.[7]
-
Wash the column with deionized water to remove impurities.
-
Elute the procyanidins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).
-
Collect the fractions and monitor the procyanidin content using a suitable analytical method (e.g., HPLC).
-
Combine the fractions rich in procyanidin A.
-
-
Final Purification and Isolation:
-
The procyanidin A-rich fraction can be further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual procyanidin A compounds.[2]
-
The final purified product can be freeze-dried for storage.
-
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities. The following tables summarize the key findings and quantitative data from various studies.
Table 1: Anti-Cancer Activity of Peanut Procyanidins
| Cell Line | Procyanidin Type/Fraction | Effect | IC50 / Concentration | Reference |
| Jurkat (Leukemia) | Peanut Skin Extract (PSE) | Inhibited cell viability | - | [9][10] |
| Jurkat (Leukemia) | Procyanidin A2 | Most abundant in treated cells | - | [9][10] |
| DU145 (Prostate Cancer) | PSP-2 (Procyanidin B3 and dimer) | Inhibited proliferation, induced apoptosis, cell cycle arrest at S phase | Most effective fraction | [11] |
| Various Cancer Cells | Peanut Skin Polyphenols | Antiproliferative | - | [9] |
Table 2: Antioxidant and Anti-Aging Effects of Procyanidin A1
| Assay/Model | Treatment | Effect | Quantitative Data | Reference |
| PC12 cells (Etoposide-induced senescence) | Procyanidin A1 (1, 3, 10, 30 µM) | Alleviated senescence, reduced ROS, restored proliferation | - | [6][12] |
| PC12 cells (H₂O₂-induced oxidative stress) | Procyanidin A1 (1, 3, 10 µM) | Alleviated reduction in cell viability | - | [13] |
| DPPH radical scavenging | Proanthocyanidin A1 | Antioxidant activity | EC50: 18.25 µg/mL | [5] |
| Ferric reducing antioxidant power (FRAP) | Proanthocyanidin A1 | Antioxidant activity | 7.59 mmol/g | [5] |
Table 3: Procyanidin Content in Peanut Skin Extracts
| Extraction Method | Compound | Concentration (mg/100g dry skin) | Reference |
| Directly Peeled | Total Catechins | 16.1 | [14][15] |
| Directly Peeled | Procyanidin Dimers | 111.3 | [14][15] |
| Directly Peeled | Procyanidin Trimers | 221.3 | [14][15] |
| Directly Peeled | Procyanidin Tetramers | 296.1 | [14][15] |
| Roasted | Total Catechins | 8.8 | [14][15] |
| Roasted | Procyanidin Dimers | 143.5 | [14][15] |
| Roasted | Procyanidin Trimers | 157.5 | [14][15] |
| Roasted | Procyanidin Tetramers | 203.9 | [14][15] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound are attributed to its ability to modulate various cellular signaling pathways.
4.1. PI3K/Akt Signaling Pathway in Anti-Aging
Procyanidin A1 has been shown to exert its anti-aging effects by modulating the PI3K/Akt signaling pathway.[12][13] Transcriptomics analysis of senescent cells treated with procyanidin A1 revealed a significant enrichment of genes associated with this pathway.[13] The proposed mechanism involves the regulation of downstream targets that control cell survival, proliferation, and senescence.
Caption: Procyanidin A1 modulates the PI3K/Akt signaling pathway to exert anti-aging effects.
4.2. Induction of Autophagy and Antioxidative Stress Response
Procyanidin A1 has been demonstrated to induce autophagy, a cellular process for degrading and recycling damaged components, which contributes to its anti-aging and antioxidative stress effects.[6][12] The treatment of cells with an autophagy inhibitor abolished the protective effects of procyanidin A1 against oxidative stress and senescence.[6][12]
Caption: Procyanidin A1 induces autophagy, leading to reduced oxidative stress and cellular senescence.
4.3. Antiproliferative and Pro-Apoptotic Mechanisms in Cancer
In cancer cells, peanut procyanidins have been shown to induce apoptosis and cause cell cycle arrest.[11] For instance, a procyanidin-rich fraction from peanut skin increased the intracellular levels of reactive oxygen species (ROS), decreased the Bcl-2/Bax ratio, and activated p53 and caspases-3 in prostate cancer cells.[11]
Caption: Proposed mechanism of pro-apoptotic activity of peanut procyanidins in cancer cells.
Future Directions and Conclusion
The research on this compound has unveiled a promising natural compound with multifaceted therapeutic potential. The data presented in this guide highlight its significant anti-cancer, antioxidant, and anti-aging properties. Future research should focus on:
-
Bioavailability and Pharmacokinetics: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion of procyanidin A in vivo.
-
Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of this compound in humans.
-
Synergistic Effects: Investigating the potential synergistic effects of procyanidin A with other phytochemicals or conventional drugs could lead to more effective therapeutic strategies.
-
Optimization of Extraction: Further optimization of green and efficient extraction and purification methods will be crucial for the commercial production of high-purity procyanidin A.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phenolic Fraction from Peanut (Arachis hypogaea L.) By-product: Innovative Extraction Techniques and New Encapsulation Trends for Its Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extraction and purification of flavonoids from peanut shell [jouroilcrops.cn]
- 8. researchgate.net [researchgate.net]
- 9. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A‐type procyanidins selectively pass through a Caco‐2 intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peanut Skins: Potential Ally Against Childhood Leukemia | Conexiant [conexiant.com]
- 11. Procyanidin from peanut skin induces antiproliferative effect in human prostate carcinoma cells DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PlumX [plu.mx]
- 15. profiles.ncat.edu [profiles.ncat.edu]
The Biosynthesis of Procyanidin A in Arachis hypogaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of procyanidin (B600670) A, a significant A-type proanthocyanidin (B93508) found in the peanut (Arachis hypogaea). Procyanidin A, and other proanthocyanidins (B150500) (PAs), are of considerable interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties. This document outlines the current understanding of the biosynthetic pathway, presents quantitative data on procyanidin content, details relevant experimental protocols, and provides visual representations of the key processes.
Introduction to Procyanidin A
Proanthocyanidins, also known as condensed tannins, are a class of flavonoid polymers synthesized by plants. They are composed of flavan-3-ol (B1228485) monomeric units, primarily (+)-catechin and (-)-epicatechin. Procyanidins are a subclass of proanthocyanidins built from these catechin (B1668976) and epicatechin units. They are further classified into B-type and A-type, distinguished by the nature of the interflavan linkage. B-type procyanidins possess a single C-C bond (typically C4→C8 or C4→C6), while the less common A-type procyanidins feature an additional ether linkage (C2→O→C7) alongside the C-C bond. Arachis hypogaea, particularly its skin, is a rich source of A-type procyanidins, with procyanidin A1 and A2 being prominent examples.[1][2]
The Biosynthesis Pathway of Procyanidins
The biosynthesis of procyanidins is a branch of the well-established flavonoid pathway, which originates from the phenylpropanoid pathway. The initial steps leading to the core flavan-3-ol monomers are conserved across many plant species.
The General Flavonoid Pathway
The synthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce naringenin (B18129) chalcone (B49325). This is the precursor for a wide array of flavonoid compounds. Key enzymes in this initial phase include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumaroyl:CoA Ligase (4CL), and Chalcone Synthase (CHS). Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin, a central intermediate.
Further modifications of naringenin by enzymes such as Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonoid 3',5'-Hydroxylase (F3'5'H) lead to the production of dihydroflavonols like dihydrokaempferol, dihydroquercetin, and dihydromyricetin.
Formation of Flavan-3-ol Monomers
The dihydroflavonols are then reduced by Dihydroflavonol 4-Reductase (DFR) to form leucoanthocyanidins (also known as flavan-3,4-diols). These are critical branch-point intermediates.
From leucoanthocyanidins, the pathway bifurcates to produce the two primary flavan-3-ol monomers:
-
(+)-Catechin: Leucoanthocyanidin Reductase (LAR) directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin.
-
(-)-Epicatechin: Leucoanthocyanidins are first oxidized by Anthocyanidin Synthase (ANS) to form anthocyanidins. These are then reduced by Anthocyanidin Reductase (ANR) to yield 2,3-cis-flavan-3-ols, like (-)-epicatechin.
These flavan-3-ol units serve as the building blocks for procyanidin polymers.
The Formation of A-Type Procyanidins in Arachis hypogaea
The precise enzymatic mechanism for the formation of the characteristic A-type double linkage in Arachis hypogaea is a subject of ongoing research. While the synthesis of the initial B-type linkage (C4→C8 or C4→C6) is better understood, the subsequent formation of the C2→O→C7 ether bond is believed to be an oxidative process.
Current hypotheses suggest that B-type procyanidins may be converted to A-type procyanidins through radical oxidation.[3] This conversion could potentially be catalyzed by enzymes such as laccases or polyphenol oxidases.[4] These enzymes may facilitate the abstraction of a hydrogen atom from the C2 position of the upper flavan-3-ol unit, leading to the formation of the second, ether linkage.[3] However, a specific enzyme responsible for this transformation in Arachis hypogaea has yet to be definitively identified.
Below is a diagram illustrating the proposed biosynthetic pathway leading to procyanidin A.
Quantitative Data on Procyanidin Content in Arachis hypogaea
The concentration of procyanidins in peanuts, particularly in the skins, can vary depending on the cultivar, processing methods, and analytical techniques used. The following tables summarize available quantitative data.
Table 1: Total Phenolic and Proanthocyanidin Content in Peanut Skins
| Sample | Total Phenolics (mg GAE/g extract) | Total Proanthocyanidins (mg CE/g extract) | Reference |
| Peanut Skin Extract (PSE) | 780 ± 40 | 169 ± 15 | [5] |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents
Table 2: Quantification of Individual Procyanidins in Peanut Skin Extract (PSE)
| Compound | Concentration (mg/g PSE) | Reference |
| Procyanidin A2 | 4.8 | [5] |
| Procyanidin B2 | 2.3 | [5] |
Table 3: Procyanidin Content in Directly Peeled Peanut Skins (mg/100g)
| Compound Class | Concentration (mg/100g) | Reference |
| Total Catechins | 16.1 | [6] |
| Procyanidin Dimers | 111.3 | [6] |
| Procyanidin Trimers | 221.3 | [6] |
| Procyanidin Tetramers | 296.1 | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of procyanidin A from peanut skins, based on established laboratory practices.
Extraction of Procyanidins from Peanut Skins
Objective: To extract procyanidins from peanut skins for subsequent purification and analysis.
Materials:
-
Peanut skins
-
n-Hexane
-
70% (v/v) aqueous acetone (B3395972)
-
Filter paper
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Defat the peanut skins by Soxhlet extraction with n-hexane for 6 hours to remove lipids.
-
Air-dry the defatted peanut skins to remove residual hexane.
-
Extract the defatted skins with 70% aqueous acetone at room temperature with continuous stirring for 24 hours.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at <40°C to remove the acetone.
-
Freeze-dry the remaining aqueous extract to obtain a crude procyanidin powder.
Purification of Procyanidin A
Objective: To isolate and purify procyanidin A from the crude extract.
Materials:
-
Crude procyanidin extract
-
Sephadex LH-20 resin
-
Ethyl acetate
-
Chromatography column
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column
Procedure:
-
Dissolve the crude extract in a minimal amount of ethanol.
-
Pack a chromatography column with Sephadex LH-20 resin equilibrated with ethanol.
-
Load the dissolved crude extract onto the column.
-
Elute the column sequentially with ethanol and then with aqueous acetone mixtures of increasing concentration to fractionate the procyanidins.
-
Collect fractions and monitor the composition by thin-layer chromatography or analytical HPLC.
-
Pool the fractions enriched with procyanidin A.
-
Further purify the pooled fractions using semi-preparative HPLC with a C18 column and a gradient of water and acetonitrile (B52724), both containing a small percentage of formic or acetic acid to improve peak shape.
-
Collect the peaks corresponding to procyanidin A1 and A2.
-
Remove the solvent under reduced pressure and freeze-dry the purified compounds.
Quantification by HPLC-MS/MS
Objective: To accurately quantify the concentration of procyanidin A1 and A2 in an extract.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 analytical column.
Procedure:
-
Prepare a series of standard solutions of purified procyanidin A1 and A2 of known concentrations.
-
Prepare the sample extract by dissolving it in the initial mobile phase and filtering it through a 0.22 µm syringe filter.
-
Inject the standards and samples onto the HPLC-MS/MS system.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for procyanidin A1 and A2.
-
Construct a calibration curve for each analyte using the peak areas of the standards.
-
Calculate the concentration of procyanidin A1 and A2 in the sample by comparing their peak areas to the calibration curves.
Below is a diagram of a typical experimental workflow for procyanidin A analysis.
References
- 1. profiles.ncat.edu [profiles.ncat.edu]
- 2. Phenolic Fraction from Peanut (Arachis hypogaea L.) By-product: Innovative Extraction Techniques and New Encapsulation Trends for Its Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A‐type procyanidins selectively pass through a Caco‐2 intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peanut Skin Procyanidins: composition and antioxidant activities as affected by processing : CRSPs [crsps.net]
Natural variations of procyanidin A content in peanut cultivars
An In-depth Technical Guide to the Natural Variations of Procyanidin (B600670) A Content in Peanut Cultivars
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural variation in procyanidin A-type content among different peanut (Arachis hypogaea) cultivars. It details the quantitative differences observed, outlines the experimental protocols for extraction and analysis, and explores the associated biological signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these bioactive compounds.
Introduction to Procyanidin A in Peanuts
Procyanidins are a class of flavonoids composed of catechin (B1668976) and epicatechin monomeric units. They are categorized based on the linkage between these units. B-type procyanidins feature a single C4-C8 or C4-C6 bond, while the less common A-type procyanidins possess an additional ether bond (C2-O-C7 or C2-O-C5) between the flavan-3-ol (B1228485) units.[1] This additional bond confers a more stable and hydrophobic character.[2]
Peanut skins, often a discarded by-product of the peanut processing industry, are a uniquely rich source of A-type procyanidins, particularly dimers like procyanidin A1 and A2, as well as trimers and tetramers.[2][3][4] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent biological activities, including antioxidant, anti-inflammatory, anti-aging, and antileukemic effects.[2][5][6] The concentration and composition of these procyanidins can vary significantly depending on the peanut cultivar, growing conditions, and processing methods.[7][8] Understanding this natural variation is critical for selecting optimal cultivars for the extraction of these high-value compounds.
Quantitative Variation of Proanthocyanidins (B150500) in Peanut Cultivars
The proanthocyanidin (B93508) (PAC) content of peanuts is predominantly located in the seed coat (skin).[9] While data specifying procyanidin A1 or A2 content across a wide range of cultivars is limited, existing research provides valuable insights into the variation of total PACs, A-type PACs, and their oligomers.
Table 1: Total Proanthocyanidin Content in Various Peanut Market-Types
| Market-Type | Cultivar(s) | Total Proanthocyanidin Content (mg CCE*/100g fresh weight) |
| Runner | Georgia 02C | ~15.6 |
| Runner | Various | 15.7 - 44.1 |
| Virginia | Various | 15.7 - 44.1 |
| Valencia | Various | 15.7 - 44.1 (Generally lowest among types) |
| CCE: Cyanidin Chloride Equivalent | ||
| Source: Data synthesized from Gu et al. (2004) as cited in a 2013 study.[10] |
Table 2: Soluble and Insoluble Proanthocyanidin Content in Seed Coats of Two Peanut Varieties
| Peanut Variety | Soluble Proanthocyanidins (µg/mg of seed coat) | Insoluble Proanthocyanidins (µg/mg of seed coat) |
| 55-437 | ~130 | ~25 |
| TMV-2 | ~110 | ~15 |
| Source: Data from a study on peanut seed coats as barriers to Aspergillus flavus infection.[9] |
Table 3: Procyanidin Composition in Directly Peeled Peanut Skins
| Compound Class | Concentration (mg/100g of skin) |
| Total Catechins | 16.1 |
| Procyanidin Dimers | 111.3 |
| Procyanidin Trimers | 221.3 |
| Procyanidin Tetramers | 296.1 |
| Source: Data from a study analyzing the effects of processing on peanut skin procyanidins.[8][11] |
These tables illustrate that significant variation exists. One study noted that the total proanthocyanidin content among 27 different cultivars ranged from 10.1 to 103.0 mg CCE/100 g of fresh peanut.[10] This variability underscores the importance of cultivar selection for applications targeting procyanidin A.
Experimental Protocols
Accurate quantification of procyanidin A relies on robust extraction and analytical methodologies. The following protocols are synthesized from established methods in peer-reviewed literature.
General Experimental Workflow
The overall process for analyzing procyanidin A content involves sample preparation, extraction of the compounds, purification and fractionation, and finally, quantification and identification using analytical instrumentation.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay-guided isolation of proanthocyanidins with antioxidant activity from peanut (Arachis hypogaea) skin by combination of chromatography techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. profiles.ncat.edu [profiles.ncat.edu]
Health benefits associated with Peanut procyanidin A consumption
An In-depth Technical Guide to the Health Benefits of Peanut Procyanidin (B600670) A
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidins are a class of polyphenolic compounds found abundantly in various plant sources, including peanut skins. Among these, A-type procyanidins, particularly Procyanidin A1 (PC A1) isolated from peanut skin, have garnered significant scientific interest.[1] This document provides a comprehensive technical overview of the health benefits associated with peanut procyanidin A, focusing on its antioxidant, anti-inflammatory, anti-cancer, and anti-aging properties. We consolidate quantitative data from key studies, detail relevant experimental methodologies, and visualize the underlying molecular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction to Peanut Procyanidins
Procyanidins are oligomers and polymers of flavan-3-ol (B1228485) monomer units, such as catechin (B1668976) and epicatechin.[2] They are broadly classified into A-type and B-type, based on the nature of the interflavan linkage. While B-type procyanidins are more common, peanut skins are a notable source of A-type procyanidins, which feature an additional ether bond, potentially enhancing their bioavailability.[1] These compounds are potent antioxidants and have been investigated for a wide range of biological activities.[3][4]
Antioxidant and Anti-Aging Properties
The primary mechanism often attributed to procyanidins is their potent antioxidant activity, which is reported to be significantly higher than that of Vitamin C and Vitamin E. This activity is central to their anti-aging effects, as oxidative stress is a key contributor to cellular senescence.
Attenuation of Cellular Senescence
Procyanidin A1 isolated from peanut skin has been shown to exert anti-aging effects by mitigating oxidative stress and inducing autophagy. In studies using etoposide-induced senescent PC12 cells, PC A1 demonstrated a dose-dependent ability to reduce the hallmarks of senescence.
Table 1: Quantitative Effects of Peanut Procyanidin A1 on Senescent PC12 Cells
| Parameter | Concentration (µM) | Result | Reference |
|---|---|---|---|
| Cell Viability | 1, 3, 10, 30 | No significant cytotoxicity observed | |
| ROS Levels | 1, 3, 10, 30 | Dose-dependent reduction in ROS | |
| SA-β-gal Positive Cells | 1, 3, 10, 30 | Dose-dependent decrease in senescent cells |
| Proliferative Capacity | 1, 3, 10, 30 | Restoration of proliferative capacity | |
Radical Scavenging Activity
Extracts from peanut skins, rich in procyanidins, exhibit significant free radical scavenging capabilities. The antioxidant capacity is often influenced by processing methods, with roasting showing a greater preservation of these activities compared to blanching.
Table 2: Hydroxyl Radical Scavenging Activity of Peanut Skin Extracts
| Extract Type | Concentration (mg/L) | Scavenging Activity (%) | Reference |
|---|---|---|---|
| Raw Peanut Skin | 2.0 | 18.10 | |
| 12.0 | 40.80 | ||
| Roasted Peanut Skin | 2.0 | 19.03 | |
| 12.0 | 62.88 |
| Quercetin (Standard) | 12.0 | 85.58 | |
Experimental Protocols
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Senescence Induction: Cells are treated with a sublethal dose of a senescence-inducing agent, such as etoposide (B1684455) (e.g., 7.5 µM), for 48 hours.
-
Treatment: Pre-treat cells with varying concentrations of Procyanidin A1 (e.g., 1, 3, 10, 30 µM) for 24 hours prior to etoposide exposure.
-
SA-β-gal Staining: After treatment, cells are fixed and stained using a Senescence-Associated β-Galactosidase Staining Kit. The percentage of blue-stained (senescent) cells is quantified under a microscope.
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with the probe, and fluorescence intensity is measured via flow cytometry or a fluorescence plate reader.
The following diagram illustrates a typical workflow for assessing autophagy induction by Procyanidin A1.
References
- 1. The Peanut Skin Procyanidins Attenuate DSS-Induced Ulcerative Colitis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. PlumX [plu.mx]
- 4. Peanut Skin Procyanidins: composition and antioxidant activities as affected by processing : CRSPs [crsps.net]
Initial Studies on the Antioxidant Potential of Peanut Procyanidin A: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peanut skins, a significant byproduct of the peanut processing industry, are a rich source of bioactive polyphenolic compounds, particularly A-type procyanidins.[1][2] Procyanidin (B600670) A, a specific oligomeric proanthocyanidin, has garnered considerable attention for its potent antioxidant properties. Initial studies reveal its capacity to mitigate oxidative stress through direct radical scavenging and modulation of key cellular signaling pathways. This document provides a comprehensive overview of the current understanding of peanut procyanidin A's antioxidant potential, detailing its composition, in vitro and in vivo effects, and underlying molecular mechanisms. It is intended to serve as a technical resource for professionals engaged in antioxidant research and the development of novel therapeutic agents.
Composition and Extraction of Peanut Procyanidins
Peanut skins contain a complex mixture of phenolic compounds, with procyanidins being the most abundant. These are primarily A-type procyanidins, which are oligomers of flavan-3-ol (B1228485) units like catechin (B1668976) and epicatechin, linked by a characteristic C-C bond and an additional ether bond.[2][3] The composition and yield of these compounds are significantly influenced by processing methods such as roasting or blanching, with blanching causing a substantial loss of total phenolics.[1]
Quantitative Composition of Procyanidins in Peanut Skin
The following table summarizes the concentration of various phenolic compounds found in peanut skin extracts from different processing methods.
| Compound Class | Directly Peeled Skin (mg/100g) | Roasted Dry Skin (mg/100g) | Reference |
| Total Phenolics | 130 mg/g | 124 mg/g | |
| Catechins | 16.1 | 8.8 | |
| Procyanidin Dimers | 111.3 | 143.5 | |
| Procyanidin Trimers | 221.3 | 157.5 | |
| Procyanidin Tetramers | 296.1 | 203.9 |
In Vitro Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. These studies consistently demonstrate that peanut skin extracts possess strong antioxidant activity, often superior to that of common antioxidants like Vitamin C and Trolox at equivalent concentrations.
Radical Scavenging Activity
The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant potency.
| Assay | Peanut Proanthocyanidins (IC50) | Vitamin C (IC50) | Reference |
| Superoxide Radical (O₂⁻•) Scavenging | 0.143 mg/mL | 0.163 mg/mL | |
| Hydroxyl Radical (•OH) Scavenging | 0.097 mg/mL | 0.097 mg/mL | |
| DPPH• Radical Scavenging | 0.274 mg/mL | 0.306 mg/mL |
Other studies have also confirmed these potent radical scavenging properties. The DPPH radical scavenging activity of procyanidin A1 was found to be greater than that of (+)-catechin.
Cellular Antioxidant Effects and Molecular Mechanisms
Beyond direct radical scavenging, Procyanidin A1 (PC A1) from peanut skin exerts its antioxidant effects by modulating cellular processes and signaling pathways involved in the oxidative stress response. Studies using cell models, such as etoposide-induced senescent PC12 cells, have shown that PC A1 can alleviate cellular senescence by reducing reactive oxygen species (ROS) levels.
Effects on Cellular Markers of Oxidative Stress
Treatment with Procyanidin A1 has been shown to favorably alter key biomarkers of oxidative stress within cells.
| Biomarker | Effect of Procyanidin A1 Treatment | Cell Model | Reference |
| Reactive Oxygen Species (ROS) | Decrease | PC12 Cells | |
| Malondialdehyde (MDA) | Decrease | PC12 Cells | |
| Superoxide Dismutase (SOD) Activity | Increase | PC12 Cells |
Modulation of Signaling Pathways
Procyanidin A's antioxidant and cytoprotective effects are mediated through its interaction with critical intracellular signaling pathways. Transcriptomic analyses have revealed that Procyanidin A1 modulates the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. Furthermore, procyanidins are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and inhibit the pro-inflammatory NF-κB pathway.
Caption: Procyanidin A1 modulates PI3K/Akt and activates Nrf2 signaling.
Experimental Protocols
This section details the methodologies commonly employed in the study of peanut procyanidins.
Extraction and Isolation of Procyanidin A
A general workflow for obtaining purified Procyanidin A from peanut skins involves extraction, purification, and fractionation.
References
Methodological & Application
Application Note: Protocols for the Purification of Procyanidin A from Peanut Skins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peanut skins, a significant byproduct of the peanut processing industry, are a rich source of bioactive polyphenolic compounds, particularly A-type proanthocyanidins (B150500) (PACs).[1][2] Procyanidin (B600670) A, a dimer of (epi)catechin units with an additional ether linkage, has garnered attention for its potent antioxidant properties.[3] This document provides a comprehensive overview of the methodologies for the extraction, purification, and characterization of Procyanidin A from peanut skins, intended for researchers in natural product chemistry and drug development. The protocols described herein are based on established chromatographic techniques, including macroporous resin adsorption, size-exclusion, and preparative high-performance liquid chromatography (HPLC).
Overall Purification Workflow
The general procedure involves sample preparation, extraction of crude proanthocyanidins, a series of chromatographic purification steps to isolate the A-type dimers, and subsequent characterization to confirm identity and purity.
Figure 1: General workflow for the purification of Procyanidin A from peanut skins.
Experimental Protocols
Protocol 1: Sample Preparation and Defatting
This initial step is crucial to remove lipids that can interfere with subsequent extraction and chromatographic steps.
-
Drying: Obtain raw peanut skins and dry them in a hot air oven at approximately 40-50°C until a constant weight is achieved.
-
Grinding: Grind the dried skins into a fine powder (e.g., 40-60 mesh) using a laboratory mill to increase the surface area for extraction.
-
Defatting: Perform solid-liquid extraction on the peanut skin powder with n-hexane at a solid-to-solvent ratio of 1:5 (w/v) for 6-8 hours to remove lipids.[4] Discard the hexane (B92381) supernatant and air-dry the defatted powder.
Protocol 2: Extraction of Crude Proanthocyanidins
Several solvent systems can be effectively used. Ultrasound-assisted extraction is often employed to improve efficiency.
-
Solvent Preparation: Prepare an aqueous solvent mixture. Common effective solvents include 60% acetone acidified with 0.1% acetic acid or 55-80% ethanol (B145695).[1]
-
Extraction: Mix the defatted peanut skin powder with the chosen solvent at a solid-to-liquid ratio between 1:10 and 1:24 (w/v).
-
Ultrasonication (Optional): Place the mixture in an ultrasonic bath at a power of 120 W and a temperature of 35-50°C for 15-30 minutes.
-
Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Repeat the extraction on the residue 2-3 times. Combine the filtrates.
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure at <45°C using a rotary evaporator to remove the organic solvent.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the crude proanthocyanidin powder.
Protocol 3: Initial Purification with Macroporous Resin
This step removes highly polar compounds like sugars and enriches the proanthocyanidin content.
-
Resin Preparation: Pre-treat macroporous adsorbent resin (e.g., Amberlite XAD-7HP or AB-8) by washing sequentially with ethanol and then deionized water until the effluent is clear.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated resin column.
-
Washing: Wash the column with 2-3 column volumes of deionized water to elute sugars and other polar impurities.
-
Elution: Elute the adsorbed proanthocyanidins from the resin using methanol (B129727) or an ethanol solution (e.g., 95% ethanol).
-
Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator to yield an enriched proanthocyanidin fraction.
Protocol 4: Fractionation by Size-Exclusion Chromatography (SEC)
This protocol separates the enriched fraction based on molecular size, isolating oligomeric procyanidins from monomers and larger polymers.
-
Column Packing: Swell Sephadex LH-20 or Toyopearl HW-50F resin in the desired mobile phase (e.g., methanol) and pack it into a glass column.
-
Sample Application: Dissolve the enriched fraction from Protocol 3 in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Elution: Elute the column with the mobile phase (e.g., methanol or ethanol).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 15 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the target procyanidin dimers and trimers. Concentrate the pooled fractions to dryness.
Protocol 5: Final Purification by Preparative HPLC
The final step involves using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) to isolate individual Procyanidin A compounds.
-
System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 5-25% Solvent B over 40-60 minutes at a flow rate of 3-5 mL/min. (Note: This must be optimized based on the specific column and system).
-
Injection and Detection: Dissolve the oligomeric fraction from Protocol 4 in the mobile phase, filter, and inject onto the column. Monitor the elution at 280 nm.
-
Peak Collection: Collect the peaks corresponding to Procyanidin A1 and Procyanidin A2 based on retention times established by analytical HPLC-MS or literature data.
-
Post-Processing: Concentrate the collected fractions under reduced pressure and lyophilize to obtain pure compounds.
Protocol 6: Characterization and Quality Control
The identity and purity of the isolated compounds must be confirmed.
-
Purity Assessment: Use analytical RP-HPLC with a photodiode array (PDA) detector. Purity is determined by the peak area percentage at 280 nm.
-
Identity Confirmation: Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the molecular weight of the isolated compounds. A-type procyanidin dimers like A1 and A2 have a characteristic molecular weight.
-
Structural Elucidation: For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR) is required.
Data Presentation: Yields and Efficiency
The yield of procyanidins can vary significantly based on the source material and the methods employed.
Table 1: Comparison of Extraction Methods and Yields for Peanut Skin Proanthocyanidins
| Extraction Method | Solvent System | Key Parameters | Yield of Crude Extract | Purity | Reference |
| Ultrasound-Assisted | 55% Aqueous Ethanol | 120 W, 35°C | 12.1% (w/w) | Not Specified | |
| Enzymatic Digestion | Cellulase, then Aqueous Ethanol | 55°C (enzyme), 45°C (extraction) | 16.17% (w/w) | Not Specified | |
| Ultrasound-Assisted | 65% Aqueous Ethanol | 50°C, 16 min, 50:1 ratio | 129.14 ± 2.45 mg/g | 50.61 ± 2.27% | |
| Maceration | 60% Aqueous Acetone | 70°C, 30 min | 23 g from 25 g skin (AEPS) | Not Specified | |
| Pressurized Liquid | 60.5% Aqueous Ethanol | 220°C, 7 g/min flow | Not specified | Not specified |
Table 2: Reported Yields of Purified Procyanidin A from Peanut Skins
| Starting Material | Purification Sequence | Final Compound(s) | Final Yield | Reference |
| 1 kg dry peanut skins | Hexane defatting -> 20% Methanol extraction -> EtOAc fractionation -> AB-8 resin -> Toyopearl HW-50F | A-type (epi)catechin dimers | ~378.3 mg | |
| 25 g lyophilized peanut skin | 60% Acetone extraction -> Amberlite XAD2 -> Sephadex LH-20 -> Semi-preparative HPLC | Procyanidin A1, Procyanidin A2 | 10 mg (A1), 2 mg (A2) |
Visualization of Methodologies
Bioassay-Guided Fractionation
In many natural product isolation workflows, biological assays are used to guide the purification process, ensuring that the fractions with the highest activity are carried forward. For procyanidins, antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are commonly used.
Figure 2: Logical workflow for bioassay-guided fractionation of procyanidins.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction of Peanut Skins | Encyclopedia MDPI [encyclopedia.pub]
- 3. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of A-type proanthocyanidin dimers from peanut skins and persimmon pulp and comparison of the antioxidant activity of A-type and B-type dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of HPLC for the Analysis of Procyanidin A from Peanut Skins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peanut skins, often considered a low-value byproduct of the peanut processing industry, are a rich source of bioactive polyphenolic compounds, particularly A-type proanthocyanidins (B150500) (PACs).[1][2] Procyanidin (B600670) A, an A-type dimer, consists of two flavan-3-ol (B1228485) units (like catechin (B1668976) or epicatechin) linked by a characteristic C4-C8 bond and an additional ether bond.[2][3] These compounds are of significant interest due to their potent antioxidant properties and potential health benefits. High-Performance Liquid Chromatography (HPLC), especially when coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), is the primary analytical technique for the separation, identification, and quantification of procyanidin A in peanut skin extracts.[4][5] This application note provides a detailed protocol for the analysis of peanut procyanidin A.
Principle
The analysis of procyanidin A from peanut skins is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol).[6][7] More polar compounds elute earlier, while less polar compounds are retained longer. Procyanidins are detected by a DAD detector at 280 nm, their characteristic UV absorption maximum.[8] For unambiguous identification and structural confirmation, a mass spectrometer is coupled to the HPLC system. Using negative ion electrospray ionization (ESI), an A-type procyanidin dimer will yield a characteristic deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 575.[9]
Detailed Experimental Protocol
This protocol outlines the steps from sample preparation to HPLC-DAD-MS analysis for the quantification of procyanidin A.
Sample Preparation and Extraction
Proper sample preparation is critical for accurate analysis. The goal is to efficiently extract procyanidins while removing interfering substances like lipids.
Materials and Reagents:
-
Raw peanut skins
-
n-Hexane (for defatting)
-
Ethanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PVDF or PTFE)
Procedure:
-
Drying and Grinding: Dry the peanut skins at 45°C for 3-4 hours and grind them into a fine powder (approx. 60 mesh).[10]
-
Defatting (Optional but Recommended): To remove lipids, suspend the peanut skin powder in n-hexane (1:5 w/v) and stir for 1 hour. Discard the hexane (B92381) supernatant. Repeat this step three times. Air-dry the defatted powder to remove residual solvent.[4]
-
Ultrasonic-Assisted Extraction (UAE):
-
Mix the defatted peanut skin powder with a 65% ethanol/water solution at a liquid-to-solid ratio of 50:1 (mL/g).
-
Place the mixture in an ultrasonic bath set at 50°C.
-
Sonicate for 20-40 minutes.[10]
-
-
Clarification:
HPLC-DAD-MS Analysis
The following conditions provide a robust starting point for the analysis of procyanidin A. Method optimization may be required depending on the specific instrumentation.
Table 1: Recommended HPLC-DAD-MS Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Gradient Elution | 5-25% B (0-30 min), 25-50% B (30-40 min), 50-95% B (40-45 min), hold at 95% B (5 min), return to 5% B (2 min), re-equilibrate (8 min) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 10 µL |
| DAD Detection | 280 nm |
| MS Detector | ESI-Ion Trap or Q-TOF |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Scan Range | m/z 100 - 1500 |
| Key Ion to Monitor | m/z 575 for A-type dimers [M-H]⁻ |
Methodology synthesized from multiple sources.[12][13]
Identification and Quantification
-
Identification: Procyanidin A dimers are identified by comparing their retention time with that of a purified standard (if available) and by confirming the molecular weight via MS. In negative ion mode, A-type procyanidin dimers are detected at m/z 575 ([M-H]⁻), while B-type dimers appear at m/z 577.[9][14] Tandem MS (MS/MS) can further confirm the structure through characteristic fragmentation patterns.[9][15]
-
Quantification: Create an external calibration curve using a certified Procyanidin A2 standard at various concentrations (e.g., 5-200 µg/mL). Plot the peak area from the HPLC chromatogram against the concentration. The concentration of procyanidin A in the peanut skin extract can then be determined from this curve.
Data Presentation
Quantitative data from literature highlights the concentration of procyanidins found in peanut skins. Processing methods like roasting can significantly alter these concentrations.
Table 2: Procyanidin Content in Peanut Skins from Published Studies
| Sample Type | Procyanidin Fraction | Concentration (mg/100g Dry Skin) | Reference |
| Directly Peeled Peanut Skin | Dimers | 111.3 | |
| Directly Peeled Peanut Skin | Trimers | 221.3 | |
| Roasted Peanut Skin | Dimers | 143.5 | |
| Roasted Peanut Skin | Trimers | 157.5 |
Note: These values serve as a reference and can vary based on peanut genotype, growing conditions, and processing.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Structure of Procyanidin A
This diagram shows the key structural linkages that define an A-type procyanidin dimer.
Caption: Key chemical linkages in an A-type procyanidin.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Fraction from Peanut (Arachis hypogaea L.) By-product: Innovative Extraction Techniques and New Encapsulation Trends for Its Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of Phenolic Compounds from Peanut Skin using HPLC-MSn | Semantic Scholar [semanticscholar.org]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. moravek.com [moravek.com]
- 8. Characterization of Proanthocyanidins from Parkia biglobosa (Jacq.) G. Don. (Fabaceae) by Flow Injection Analysis — Electrospray Ionization Ion Trap Tandem Mass Spectrometry and Liquid Chromatography/Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Rapid Determination of Procyanidins Using MALDI-ToF/ToF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Peanut Procyanidin A: An LC-MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the characterization of procyanidin (B600670) A from peanuts using Liquid Chromatography-Mass Spectrometry (LC-MS). Procyanidin A, a type of condensed tannin, is abundant in peanut skins and is of significant interest due to its potential health benefits. LC-MS is a powerful technique for the separation, identification, and quantification of these complex molecules.
Introduction
Peanut skins, a major byproduct of the peanut processing industry, are a rich source of proanthocyanidins (B150500), with A-type procyanidins being particularly abundant.[1][2][3][4] These compounds consist of flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin, linked by a characteristic A-type bond, which includes an additional ether linkage compared to the more common B-type procyanidins.[5][6] The structural diversity and complexity of procyanidins necessitate advanced analytical techniques like LC-MS for their comprehensive characterization. This application note details the methodologies for extraction, chromatographic separation, and mass spectrometric analysis of peanut procyanidin A.
Experimental Protocols
Extraction of Procyanidins from Peanut Skins
A multi-step extraction procedure is often employed to isolate procyanidins from peanut skins, yielding a higher number and larger peak areas of proanthocyanidin (B93508) peaks.[4]
Protocol:
-
Defatting: Defat raw peanut skins with hexane (B92381) to remove lipids.[7] A Soxhlet apparatus can be used for exhaustive extraction over several hours.
-
Polyphenol Extraction:
-
Air-dry the defatted peanut skins.
-
Extract the procyanidins using a mixture of 20% (v/v) methanol (B129727) in water.[1][7] Other solvent systems like 50% acetone (B3395972) or 90% ethanol (B145695) have also been used.[8] For optimal extraction of antioxidant phenolics from peanut skins, a mixture of 60% ethanol at 40°C has been suggested.[9]
-
Macerate the skins in the solvent at room temperature with stirring for several hours or overnight.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.
-
-
Purification (Optional):
-
The concentrated aqueous extract can be further purified by liquid-liquid partitioning with ethyl acetate (B1210297) to enrich the procyanidin fraction.[7]
-
For more detailed characterization, the extract can be fractionated using size-exclusion chromatography (e.g., Toyopearl HW-40S) or normal-phase chromatography on porous silica.[4]
-
LC-MS Analysis
A combination of normal-phase (NP) and reversed-phase (RP) liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful approach for the detailed characterization of the diverse procyanidin A species in peanut skins.[1][2]
Table 1: Liquid Chromatography Parameters
| Parameter | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |
| Column | Silica-based column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Hexane-ethyl acetate-methanol mixture[10] | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or another polar solvent | Acetonitrile with 0.1% formic acid |
| Gradient | Gradient elution from low to high polarity | Gradient elution from low to high organic content |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | Ambient or controlled (e.g., 25°C) | Ambient or controlled (e.g., 25°C) |
| Injection Vol. | 5 - 20 µL | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode[10] |
| Scan Mode | Full scan for profiling and tandem MS (MS/MS or MSn) for structural elucidation |
| Mass Range | m/z 100 - 2000 |
| Capillary Voltage | 3 - 4.5 kV |
| Cone Voltage | 30 - 60 V |
| Collision Energy | Ramped for fragmentation (e.g., 15-45 eV) |
| Nebulizing Gas | Nitrogen |
| Drying Gas Temp. | 300 - 350 °C |
Data Presentation and Interpretation
Identification of Procyanidin A
Procyanidin A dimers have a characteristic molecular weight, and their identification is confirmed through their fragmentation patterns in MS/MS analysis. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. For an A-type dimer, this corresponds to an m/z of 575.[3]
Table 3: Common Procyanidin A Ions in Peanut Extracts
| Compound | Degree of Polymerization (DP) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Procyanidin A Dimer | 2 | 575 | 449, 423, 407, 287 |
| Procyanidin A Trimer | 3 | 863 | 737, 711, 575 |
| Procyanidin A Tetramer | 4 | 1151 | 1025, 863 |
Fragmentation Pathways
The structural elucidation of procyanidins by tandem mass spectrometry relies on characteristic fragmentation pathways. For A-type procyanidins, these include:
-
Quinone Methide (QM) Fission: Cleavage of the interflavan bond.[10][11]
-
Heterocyclic Ring Fission (HRF): Fission of the heterocyclic C-ring.[10][11][12]
-
Retro-Diels-Alder (RDA) Fission: A retro-cycloaddition reaction within the C-ring.[10][11][12]
These fragmentation patterns are crucial for differentiating A-type from B-type procyanidins and for determining the sequence of monomeric units in oligomers.[10]
Visualizations
Caption: Experimental workflow for procyanidin A characterization.
Caption: Key fragmentation pathways of procyanidin A dimer in MS/MS.
Conclusion
The combination of optimized extraction protocols and advanced LC-MS techniques provides a robust platform for the detailed characterization of procyanidin A from peanuts. The methodologies outlined in this application note enable the separation, identification, and structural elucidation of these complex bioactive compounds, which is essential for quality control, further research into their biological activities, and potential applications in the pharmaceutical and nutraceutical industries. The distinct fragmentation patterns observed in tandem mass spectrometry are key to confirming the A-type linkage and understanding the structural diversity of procyanidins in natural products.
References
- 1. Combined normal-phase and reversed-phase liquid chromatography/ESI-MS as a tool to determine the molecular diversity of A-type procyanidins in peanut skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening of foods containing proanthocyanidins and their structural characterization using LC-MS/MS and thiolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of A-type proanthocyanidin dimers from peanut skins and persimmon pulp and comparison of the antioxidant activity of A-type and B-type dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenolic Fraction from Peanut (Arachis hypogaea L.) By-product: Innovative Extraction Techniques and New Encapsulation Trends for Its Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Determination of Procyanidins Using MALDI-ToF/ToF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Procyanidin A in Peanut Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) A-type compounds, particularly procyanidin A1 and A2, are a significant class of polyphenols found in high concentrations in peanut skins, a major byproduct of the peanut processing industry. These compounds have garnered considerable interest due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties. Accurate quantification of procyanidin A in peanut extracts is crucial for quality control, standardization of extracts for research, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantification of procyanidin A in peanut extracts using various analytical techniques.
I. Quantitative Data on Procyanidin Content in Peanut Skin Extracts
The concentration of procyanidins in peanut skin extracts can vary depending on the peanut cultivar, processing methods, and extraction solvents used. The following tables summarize quantitative data from various studies.
Table 1: Procyanidin Content in Peanut Skin Extracts Determined by HPLC and LC-MS
| Peanut Cultivar/Type | Processing Method | Extraction Solvent | Procyanidin A2 Content | Procyanidin B2 Content | Total Proanthocyanidins (B150500) | Reference |
| Not Specified | Raw | Acidified Aqueous Acetone (B3395972) | 4.8 mg/g of extract | 2.3 mg/g of extract | 169 mg CE/g of extract | [1] |
| Runner 886 | Blanched | 60% Acetone | Not specified | Not specified | Not specified | [2] |
| Virginia | Dry-blanched | Not specified | Not specified | Not specified | Not specified | [3] |
| K-Ol, Sinpalkwang, Daan (Red cultivars) | Not specified | 80% Methanol (B129727) or 80% Acetone | Major component | Not specified | High levels | [4] |
| Heuksaeng (Black cultivar) | Not specified | 80% Methanol or 80% Acetone | Lower levels than red cultivars | Not specified | Lower levels than red cultivars | [4] |
CE: Catechin (B1668976) Equivalents
Table 2: Total Proanthocyanidin (B93508) Content in Peanut Skin Extracts Determined by Spectrophotometric Assays
| Peanut Cultivar/Type | Assay Method | Extraction Solvent | Total Proanthocyanidin Content | Reference |
| Not Specified | DMAC | Acidified Aqueous Acetone | 169 ± 15 mg CE/g of extract | |
| Not Specified | Folin-Ciocalteu | Not specified | 780 ± 40 mg GAE/g of extract | |
| Runner, Virginia, Spanish, Valencia | Vanillin-HCl | Not specified | Varied by cultivar | |
| K-Ol, Sinpalkwang, Daan, Heuksaeng | Vanillin-Sulfuric Acid | Various | Varied by cultivar and solvent |
GAE: Gallic Acid Equivalents
Table 3: Effect of Processing on Procyanidin Content in Peanut Skins
| Processing Method | Total Catechins (mg/100g) | Procyanidin Dimers (mg/100g) | Procyanidin Trimers (mg/100g) | Procyanidin Tetramers (mg/100g) | Total Phenolics (mg/g dry skin) | Reference |
| Directly Peeled | 16.1 | 111.3 | 221.3 | 296.1 | 130 | |
| Roasted | 8.8 | 143.5 | 157.5 | 203.9 | 124 | |
| Blanched | Not specified | Not specified | Not specified | Not specified | 14.4 |
II. Experimental Protocols
A. Extraction of Procyanidins from Peanut Skins
A common and effective method for extracting procyanidins from peanut skins involves the use of an acidified aqueous acetone solution.
Materials:
-
Ground peanut skins
-
Acetone
-
Deionized water
-
Acetic acid
-
Sonicator
-
Centrifuge
-
Rotary evaporator or freeze-dryer
Procedure:
-
Weigh approximately 2 g of ground peanut skin powder.
-
Prepare the extraction solvent: a mixture of acetone, water, and acetic acid in a 70:29.5:0.5 (v/v/v) ratio.
-
Add 40 mL of the extraction solvent to the peanut skin powder.
-
Sonicate the mixture for 5 minutes at room temperature.
-
Centrifuge the mixture at 3500 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 40 mL of the extraction solvent.
-
Combine the supernatants from both extractions.
-
Remove the acetone from the combined supernatant using a rotary evaporator or freeze-dryer to obtain the crude peanut skin extract (PSE).
-
Store the dried extract at -80°C until further analysis.
Caption: Workflow for the extraction of procyanidins from peanut skins.
B. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of individual procyanidin A isomers.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A, and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration as solvent B.
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: Fluorescence detection with excitation at ~276 nm and emission at ~316 nm provides high sensitivity and selectivity. UV detection at 280 nm can also be used.
-
Standard: Purified procyanidin A2 standard for calibration.
Protocol:
-
Sample Preparation: Dissolve a known amount of the dried peanut skin extract in the initial mobile phase solvent. Filter the solution through a 0.22 µm syringe filter before injection.
-
Calibration Curve: Prepare a series of standard solutions of procyanidin A2 at different concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the procyanidin A2 peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of procyanidin A2 in the sample using the calibration curve.
C. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of procyanidin A.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS fragmentation. A high-resolution mass spectrometer like an Orbitrap is beneficial for accurate mass measurements.
-
Column and Mobile Phase: Similar to the HPLC method described above.
-
Ionization Mode: ESI in negative ion mode is commonly used for procyanidins.
-
MS Parameters: Optimize parameters such as spray voltage, capillary temperature, and collision energy for procyanidin A2.
-
Data Acquisition: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
Protocol:
-
Sample and Standard Preparation: Prepare as described for the HPLC method.
-
LC-MS Analysis: Inject the standards and samples into the LC-MS system.
-
Quantification: Create a calibration curve using the peak areas of the procyanidin A2 standard. Quantify procyanidin A2 in the samples by comparing their peak areas to the calibration curve. The mass spectrometer provides confirmation of the compound's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern.
D. Spectrophotometric Quantification Methods
Spectrophotometric assays are simpler and faster for determining the total proanthocyanidin content.
1. Vanillin-HCl Assay
This method is based on the reaction of vanillin (B372448) with the flavan-3-ol (B1228485) units of proanthocyanidins in an acidic medium to form a red-colored complex.
Materials:
-
Peanut skin extract
-
Methanol
-
Vanillin
-
Concentrated Hydrochloric Acid (HCl)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a 4% (w/v) vanillin solution in methanol. Prepare an 8% (v/v) HCl solution in methanol.
-
Sample Preparation: Dissolve the peanut skin extract in methanol.
-
Reaction:
-
To 0.5 mL of the diluted sample, add 3 mL of the 4% vanillin solution.
-
Add 1.5 mL of concentrated HCl.
-
Mix and let the mixture stand at room temperature for 15-20 minutes.
-
-
Measurement: Measure the absorbance at 500 nm against a blank (methanol instead of sample).
-
Quantification: Use a calibration curve prepared with a catechin standard to express the results as mg of catechin equivalents per gram of extract (mg CE/g).
2. 4-Dimethylaminocinnamaldehyde (DMAC) Assay
The DMAC assay is considered more specific for proanthocyanidins than the vanillin-HCl assay. It involves the reaction of DMAC with the terminal units of proanthocyanidin chains.
Materials:
-
Peanut skin extract
-
DMAC reagent
-
Acidified ethanol (B145695)
-
Spectrophotometer (plate reader compatible is efficient)
Procedure:
-
Reagent Preparation: Prepare the DMAC reagent solution by dissolving DMAC in acidified ethanol. A common preparation is 0.1% DMAC in ethanol containing 0.1 N HCl.
-
Sample Preparation: Dissolve the peanut skin extract in an appropriate solvent (e.g., a mixture of acetone, water, and acetic acid).
-
Reaction:
-
In a 96-well plate, add a small volume of the sample or standard solution.
-
Add the DMAC reagent.
-
-
Measurement: Read the absorbance at 640 nm after a short incubation period (e.g., 15-20 minutes).
-
Quantification: Use a calibration curve prepared with a procyanidin A2 or catechin standard to quantify the total proanthocyanidin content.
Caption: General workflow for spectrophotometric quantification of proanthocyanidins.
III. Signaling Pathways Modulated by Procyanidin A
Procyanidin A has been shown to modulate several key signaling pathways involved in inflammation and cancer.
A. Inhibition of NF-κB Signaling Pathway
Procyanidins can inhibit the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Procyanidin A inhibits the NF-κB signaling pathway.
B. Induction of Apoptosis in Cancer Cells
Procyanidins have been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway.
Caption: Procyanidin A induces apoptosis via the mitochondrial pathway.
C. Modulation of the AMPK/mTOR Signaling Pathway
Procyanidins can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.
Caption: Procyanidin A modulates the AMPK/mTOR signaling pathway.
References
- 1. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A‐type procyanidins selectively pass through a Caco‐2 intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and anti-inflammatory effects of Peanut (Arachishypogaea L.) skin extracts of various cultivars in oxidative-damaged HepG2 cells and LPS-induced raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Peanut Procyanidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) A, a type of condensed tannin found abundantly in peanut skins, is a potent antioxidant with significant potential for applications in the pharmaceutical and nutraceutical industries. As an A-type proanthocyanidin, its unique double linkage between constituent flavan-3-ol (B1228485) units contributes to its distinct chemical properties and biological activities. Evaluating the antioxidant capacity of peanut procyanidin A is a critical step in its development as a therapeutic agent. These application notes provide detailed protocols for common in vitro antioxidant activity assays, a summary of available quantitative data, and visual representations of the experimental workflows to guide researchers in this endeavor.
Data Presentation: Antioxidant Activity of this compound
The following table summarizes the available quantitative data on the in vitro antioxidant activity of isolated procyanidin A from peanuts. It is important to note that data for specific isomers (A1, A2) are limited in the scientific literature for some assays.
| Assay | Compound | Result | Unit | Reference Standard | Reference |
| DPPH Radical Scavenging Activity | Procyanidin A1 | 18.25 | µg/mL (EC50) | BHT | [1] |
| Procyanidin A2 | 0.05 | µM/mL (IC50) | Ascorbic Acid | [2] | |
| Ferric Reducing Antioxidant Power (FRAP) | Procyanidin A1 | 7.59 | mmol/g | - | [1] |
| ABTS Radical Scavenging Activity | Procyanidin A1 | Similar to Quercetin | - | Quercetin | [1] |
| Superoxide (B77818) Radical Scavenging Activity | Data not available for isolated Procyanidin A. Peanut skin extracts show activity. | - | - | - | - |
| Hydroxyl Radical Scavenging Activity | Data not available for isolated Procyanidin A. Peanut skin extracts show activity. | - | - | - | - |
Note: EC50 and IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Experimental Protocol:
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
UV-Vis Spectrophotometer or Microplate reader
-
Pipettes and appropriate tips
-
Test tubes or 96-well microplate
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Setup:
-
In a test tube or microplate well, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add a fixed volume of the DPPH solution (e.g., 2.9 mL for test tubes or 100 µL for microplates).
-
For the control, use the solvent instead of the sample.
-
-
Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Experimental Protocol:
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
This compound sample
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer or Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution.
-
Reaction Setup:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a test tube or microplate well.
-
Add a larger, fixed volume of the ABTS•+ working solution (e.g., 1 mL for test tubes or 190 µL for microplates).
-
-
Incubation: Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the sample with the ABTS•+ working solution.
-
-
TEAC and IC50 Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of Trolox. The IC50 value can also be determined as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.
Experimental Protocol:
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound sample
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
UV-Vis Spectrophotometer or Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.
-
Reaction Setup:
-
Add a small volume of the sample or standard solution (e.g., 30 µL) to a test tube or microplate well.
-
Add a larger, fixed volume of the FRAP reagent (e.g., 900 µL).
-
-
Incubation: Mix and incubate at 37°C for a specific time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺ or Trolox. The results are typically expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).
Superoxide Radical (O₂⁻•) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, which is measured spectrophotometrically at 560 nm. The presence of a scavenger inhibits this reduction.
Experimental Protocol:
Reagents and Equipment:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) solution
-
NBT (Nitroblue tetrazolium) solution
-
PMS (Phenazine methosulfate) solution
-
This compound sample
-
Positive control (e.g., Quercetin or Gallic acid)
-
UV-Vis Spectrophotometer or Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADH, NBT, and PMS in Tris-HCl buffer.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the buffer.
-
Reaction Mixture Setup:
-
In a test tube or microplate well, mix the sample or standard solution, NBT solution, and NADH solution.
-
-
Initiation of Reaction: Add the PMS solution to the mixture to start the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Absorbance Measurement: Measure the absorbance at 560 nm.
-
Calculation of Scavenging Activity:
Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the sample in the reaction mixture.
-
-
IC50 Determination: Determine the IC50 value from the plot of scavenging activity versus sample concentration.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge highly reactive hydroxyl radicals. Hydroxyl radicals are typically generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals then degrade a detector molecule, such as deoxyribose, leading to the formation of a product that reacts with thiobarbituric acid (TBA) to form a colored complex. The absorbance of this complex is measured, and the inhibition of its formation indicates hydroxyl radical scavenging activity.
Experimental Protocol:
Reagents and Equipment:
-
Phosphate buffer (e.g., pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄) or a pre-formed Fe²⁺-EDTA complex
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
This compound sample
-
Positive control (e.g., Mannitol or Thiourea)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the phosphate buffer.
-
Reaction Mixture Setup:
-
In a test tube, add the sample or standard solution, FeSO₄ (or Fe²⁺-EDTA), and deoxyribose.
-
-
Initiation of Reaction: Add H₂O₂ to the mixture to initiate the Fenton reaction.
-
Incubation: Incubate the mixture in a water bath at 37°C for a specific duration (e.g., 1 hour).
-
Stopping the Reaction and Color Development:
-
Add TCA to stop the reaction.
-
Add TBA solution.
-
-
Heating: Heat the mixture in a boiling water bath for a set time (e.g., 15 minutes) to develop the color.
-
Cooling and Absorbance Measurement: Cool the tubes and measure the absorbance of the colored solution at a specific wavelength (e.g., 532 nm).
-
Calculation of Scavenging Activity:
Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the sample in the reaction mixture.
-
-
IC50 Determination: Determine the IC50 value from the plot of scavenging activity versus sample concentration.
Conclusion
These application notes provide a comprehensive resource for researchers investigating the in vitro antioxidant properties of this compound. The detailed protocols and compiled data serve as a valuable starting point for further research and development of this promising natural antioxidant. It is recommended to perform multiple assays to obtain a comprehensive antioxidant profile, as different assays reflect different mechanisms of antioxidant action. Further studies are warranted to elucidate the antioxidant activity of specific procyanidin A isomers in a wider range of in vitro assays.
References
- 1. Structure Elucidation of Procyanidins Isolated from Rhododendron formosanum and Their Anti-Oxidative and Anti-Bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Composition analysis and antioxidant activity evaluation of a high purity oligomeric procyanidin prepared from sea buckthorn by a green method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of Peanut Procyanidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin (B600670) A, an A-type proanthocyanidin (B93508) found abundantly in peanut skins, has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] These application notes provide a comprehensive overview of cell-based assays to characterize and quantify the bioactivity of peanut procyanidin A, offering detailed protocols and data presentation guidelines for researchers in academia and industry.
Procyanidins from peanut skins are predominantly A-type, which distinguishes them from the B-type procyanidins found in sources like grape seeds.[1] This structural difference may influence their bioavailability and biological activity.[1] The protocols outlined below are designed to assess the effects of this compound on cell viability, apoptosis, and key signaling pathways implicated in disease progression, such as the PI3K/Akt and MAPK pathways.
Data Presentation: Quantitative Analysis of Bioactivity
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Anti-proliferative Activity of Peanut Skin Procyanidin A1 (PC A1) on PC12 Cells
| Concentration (µM) | Cell Viability (%) vs. Control |
| 1 | No significant effect |
| 3 | No significant effect |
| 10 | No significant effect |
| 30 | No significant effect |
| 100 | No significant effect |
Data adapted from a study on PC12 cells treated for 24 hours. It is important to note that in this particular study, Procyanidin A1 did not show significant cytotoxicity at the tested concentrations.
Table 2: Antioxidant Activity of Peanut Procyanidin A1 (PC A1) in PC12 Cells
| Treatment | Relative ROS Level (%) | MDA Level (nmol/mg protein) | Total SOD Activity (U/mg protein) |
| Control | 100 | ~1.5 | ~120 |
| H₂O₂ (0.7 mM) | ~250 | ~3.5 | ~80 |
| PC A1 (1 µM) + H₂O₂ | Significantly reduced | Significantly reduced | Significantly increased |
| PC A1 (3 µM) + H₂O₂ | Significantly reduced | Significantly reduced | Significantly increased |
| PC A1 (10 µM) + H₂O₂ | Significantly reduced | Significantly reduced | Significantly increased |
Qualitative summary of data from a study investigating the protective effects of PC A1 against oxidative stress induced by hydrogen peroxide. Exact quantitative values should be determined experimentally.
Table 3: Anti-inflammatory Effects of Peanut Procyanidin A1 (PCA1) in LPS-stimulated RAW264.7 Macrophages
| Treatment | NO Production (% of LPS control) | iNOS Expression (% of LPS control) | IL-6 Production (% of LPS control) | TNF-α Production (% of LPS control) |
| LPS | 100 | 100 | 100 | 100 |
| PCA1 (10 µM) + LPS | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| PCA1 (20 µM) + LPS | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| PCA1 (40 µM) + LPS | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
Summary of findings indicating that PCA1 attenuates the production of key inflammatory mediators in a dose-dependent manner.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Peanut Procyanidin A1 (PC A1)
-
Cell line of interest (e.g., PC12, Jurkat, DU145)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of PC A1 in complete culture medium. Remove the old medium from the wells and add 100 µL of the PC A1 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PC A1) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Peanut Procyanidin A1
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PC A1 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.
Materials:
-
Peanut Procyanidin A1
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with PC A1, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
This compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and apoptosis.
Caption: PI3K/Akt signaling pathway modulated by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation that can be affected by this compound.
Caption: MAPK signaling pathway and its inhibition by this compound.
Experimental Workflow for Bioactivity Screening
A logical workflow for screening the bioactivity of this compound is essential for systematic investigation.
References
Application Note: Unveiling the Structure of Peanut Procyanidin A with NMR Spectroscopy
Introduction
Procyanidin (B600670) A, a class of A-type proanthocyanidins, is a significant bioactive component found in peanut skins. These compounds, particularly procyanidin A1, have garnered attention for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] The precise structural characterization of these molecules is paramount for understanding their mechanism of action and for potential applications in the pharmaceutical and nutraceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the complete structural elucidation of these complex natural products.[1]
Application of NMR in Structural Elucidation
NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides detailed information about the chemical structure and stereochemistry of procyanidin A.[1]
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) and coupling constants (J) help to identify the different aromatic and aliphatic protons and their connectivity.
-
¹³C NMR: Reveals the number and type of carbon atoms, distinguishing between quaternary, methine, methylene, and methyl carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out the structure of individual flavonoid units.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for determining the linkages between the flavan-3-ol (B1228485) units and the overall structure of the procyanidin A dimer.
-
The comprehensive data obtained from these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of isolated peanut procyanidin A.
Experimental Protocols
1. Isolation of Procyanidin A from Peanut Skin
This protocol is a general guideline for the isolation of procyanidin A from peanut skins, based on established methods.
-
Extraction:
-
Peanut skins are ground into a fine powder.
-
The powder is extracted with an 80% acetone (B3395972) solution.
-
The extract is filtered and concentrated under reduced pressure to remove the acetone.
-
-
Fractionation:
-
The aqueous extract is then subjected to column chromatography on a TSK-gel Toyopearl HW-40F column.
-
Elution is performed with a gradient of methanol (B129727) in water to separate different fractions.
-
-
Purification:
-
The fractions containing procyanidin A are further purified by high-performance liquid chromatography (HPLC) on a YMC gel ODS-AQ 12S50 column.
-
A linear gradient of methanol in 0.1% formic acid is used for elution to isolate pure procyanidin A1 and A2.[3]
-
2. NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: Dissolve 5-25 mg of the purified procyanidin A sample in approximately 0.6 mL of a deuterated solvent.[4] Methanol-d4 (CD₃OD) is a commonly used solvent for procyanidins.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
3. NMR Data Acquisition and Processing
NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: Approximately 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs for each experiment are used.
-
Spectral widths in both dimensions are set to encompass all proton and/or carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the NMR spectra.
-
Phase and baseline corrections are applied.
-
For 2D spectra, both dimensions are processed and referenced.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0).
Quantitative Data
Table 1: ¹H NMR Spectroscopic Data for Procyanidin A1 from Peanut Skin (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| H-2' (Upper) | 7.13 | d | 2.1 |
| H-6' (Upper) | 7.01 | dd | 8.3, 2.1 |
| H-5' (Upper) | 6.81 | m | |
| H-2' (Lower) | 6.91 | s | |
| H-5' (Lower) | 6.81 | m | |
| H-6' (Lower) | 6.81 | m | |
| H-6 (Upper) | 6.08 | s | |
| H-6 (Lower) | 6.06 | d | 2.3 |
| H-8 (Lower) | 5.95 | d | 2.3 |
| H-2 (Lower) | 4.73 | d | 7.8 |
| H-3 (Upper) | 4.23 | d | 3.5 |
| H-3 (Lower) | 4.15 | m | |
| H-4 (Upper) | 4.07 | d | 3.5 |
| CH₂-4 (Lower) | 2.94 | dd | 16.5, 5.6 |
| 2.57 | dd | 16.4, 8.3 |
Table 2: ¹³C NMR Spectroscopic Data for Procyanidin A1 and A2 (CD₃OD)
| Carbon | Procyanidin A1 (δC ppm) | Procyanidin A2 (δC ppm) |
| Upper Unit | ||
| C-2 | 100.2 | 100.8 |
| C-3 | 66.9 | 67.2 |
| C-4 | 29.1 | 29.3 |
| C-4a | 102.3 | 102.2 |
| C-5 | 155.1 | 155.0 |
| C-6 | 97.5 | 97.4 |
| C-7 | 151.7 | 151.6 |
| C-8 | 106.6 | 107.0 |
| C-8a | 154.6 | 154.5 |
| C-1' | 132.3 | 132.2 |
| C-2' | 115.1 | 115.0 |
| C-3' | 145.8 | 145.7 |
| C-4' | 146.0 | 145.9 |
| C-5' | 115.9 | 115.8 |
| C-6' | 119.4 | 119.3 |
| Lower Unit | ||
| C-2 | 77.2 | 73.1 |
| C-3 | 73.1 | 67.8 |
| C-4 | 37.0 | 29.2 |
| C-4a | 100.1 | 100.0 |
| C-5 | 157.6 | 157.5 |
| C-6 | 96.6 | 96.5 |
| C-7 | 157.9 | 157.8 |
| C-8 | 96.1 | 96.0 |
| C-8a | 156.4 | 156.3 |
| C-1' | 132.1 | 132.0 |
| C-2' | 115.2 | 115.1 |
| C-3' | 145.5 | 145.4 |
| C-4' | 145.3 | 145.2 |
| C-5' | 115.7 | 115.6 |
| C-6' | 119.0 | 118.9 |
Data for Procyanidin A1 and A2 compiled from[7] and other supporting literature.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and structural elucidation of this compound.
Structural Elucidation Logic
Caption: Logic flow for the structural elucidation of procyanidin A using various NMR techniques.
Anti-inflammatory Signaling Pathway of Procyanidin A1
Caption: Procyanidin A1 inhibits LPS-induced inflammation via MAPK and NF-κB pathways.
Antioxidant Signaling Pathway of Procyanidin A1
Caption: Procyanidin A1 promotes antioxidant response via the Nrf2/HO-1 pathway.
References
- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of arachiflavanol A and proanthocyanidin A2 from the ethyl acetate extract of peanut skin | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. ukm.my [ukm.my]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Peanut Procyanidin A as a Natural Antioxidant in Food: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peanut skins, a significant by-product of the peanut processing industry, are a rich source of bioactive polyphenolic compounds, particularly A-type procyanidins.[1] Procyanidin (B600670) A, a dimer of flavan-3-ols like catechin (B1668976) and epicatechin, has demonstrated potent antioxidant properties, making it a promising natural alternative to synthetic antioxidants in food preservation.[1][2] The application of peanut procyanidin A can help retard lipid oxidation, scavenge free radicals, and chelate metal ions, thereby extending the shelf-life and maintaining the quality of various food products.[3][4] This document provides detailed application notes, quantitative data on its efficacy, and experimental protocols for its evaluation.
Mechanism of Antioxidant Action
The antioxidant activity of Procyanidin A is multifaceted, involving both direct radical scavenging and indirect cellular mechanisms.
Direct Antioxidant Activity: Procyanidin A can directly neutralize free radicals by donating a hydrogen atom or an electron, thus terminating the oxidative chain reactions.[3] This is effective against various reactive oxygen species (ROS) such as the superoxide (B77818) anion and hydroxyl radical.[3]
Indirect Antioxidant Activity via Cellular Pathways: Procyanidin A modulates key signaling pathways involved in the cellular antioxidant response and inflammation.
-
Nrf2/ARE Pathway Activation: Procyanidin A activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. It is understood to decrease the expression of Keap1, a protein that negatively regulates Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
NF-κB and MAPK Pathway Inhibition: Procyanidin A has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It can suppress the phosphorylation of key proteins in the MAPK cascade (JNK, p38, and ERK) and inhibit the nuclear translocation of NF-κB, leading to a downregulation of pro-inflammatory mediators.
Applications in Food Systems
This compound extracts can be effectively utilized to prevent oxidative degradation in a variety of food matrices, particularly those high in lipids such as meat products and edible oils.
Meat and Meat Products
Lipid oxidation in meat leads to the development of rancidity, off-flavors, and discoloration, significantly reducing shelf-life and consumer acceptance. This compound can be incorporated into meat products like patties and sausages to mitigate these effects.
Table 1: Effect of Peanut Skin Extract on Lipid Oxidation in Cooked Meat Patties
| Treatment | Concentration | Storage Time (Days) | TBARS Value (mg MDA/kg) |
| Control (Beef) | 0 ppm | 14 | >10 |
| PSE (Beef) | 200 ppm | 14 | 4 - 6 |
| PSE (Beef) | 400 ppm | 14 | 4 - 6 |
| Control (Chicken) | 0 mg GAE/kg | 15 | ~19 |
| PSE (Chicken) | 70 mg GAE/kg | 15 | <1 |
PSE: Peanut Skin Extract; MDA: Malondialdehyde; GAE: Gallic Acid Equivalent. Data compiled from multiple sources for illustrative purposes.[5][6]
Edible Oils
The high content of unsaturated fatty acids in many vegetable oils makes them susceptible to autoxidation. The addition of this compound can significantly delay the onset of oxidative rancidity, as measured by the peroxide value (PV).
Table 2: Effect of Peanut Skin Extract on the Peroxide Value of Sunflower Oil during Accelerated Storage at 60°C
| Treatment | Concentration | Storage Time (Days) | Peroxide Value (meq O₂/kg) |
| Control | 0% | 28 | ~100 |
| BHT | 0.02% | 28 | ~40 |
| PSE (Methanolic) | 0.05% | 28 | ~60 |
| PSE (Ethanolic) | 0.05% | 28 | ~55 |
| PSE (Acetonic) | 0.05% | 28 | ~65 |
| PSE (Aqueous) | 0.05% | 28 | ~75 |
PSE: Peanut Skin Extract; BHT: Butylated Hydroxytoluene. Data is estimated from graphical representations for illustrative purposes.[7]
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the antioxidant capacity of this compound extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound extract
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
Spectrophotometer (capable of reading at ~517 nm)
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle and at 4°C.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of the this compound extract in the chosen solvent. Create a series of dilutions to test a range of concentrations. Prepare a similar dilution series for the standard antioxidant.
-
Assay:
-
In a 96-well plate, add 20 µL of the various concentrations of the sample extracts or standards to different wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 20 µL of the solvent instead of the sample/standard.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Plot a graph of % inhibition versus concentration to determine the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.[9]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or Ammonium persulfate
-
Ethanol or water
-
This compound extract
-
Trolox (standard)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the diluted sample extracts or Trolox standards to different wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control, use 20 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The scavenging activity is calculated as a percentage of inhibition using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[3][6]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound extract
-
Fluorescence microplate reader with temperature control
-
Black 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a series of Trolox standards in phosphate buffer.
-
Prepare dilutions of the this compound extract in phosphate buffer.
-
-
Assay:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein solution.
-
Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or mL of the sample.
-
Visualizations
Caption: Experimental workflow for applying and evaluating this compound in food.
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Value-added processing of peanut skins: antioxidant capacity, total phenolics, and procyanidin content of spray-dried extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predictive modelling of TBARS changes in the intramuscular lipid fraction of raw ground pork enriched with plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ab :: Animal Bioscience [animbiosci.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing challenges in the purification of Peanut procyanidin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of procyanidin (B600670) A from peanuts.
Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of peanut procyanidin A.
| Problem | Potential Causes | Solutions & Troubleshooting Steps |
| Low Yield of Procyanidin A | Inefficient initial extraction from peanut skins. | - Optimize Solvent System: Use aqueous mixtures of acetone (B3395972) (e.g., 70%), methanol (B129727) (e.g., 20% followed by 70%), or ethanol (B145695) (e.g., 55-65%).[1][2] Sequential extraction with solvents of increasing polarity can improve yield.[1] - Enhance Extraction Method: Employ modern techniques like ultrasonic-assisted extraction (e.g., 120 W at 35°C) or microwave-assisted extraction to improve efficiency.[1][2] - Pre-treatment of Peanut Skins: Defatting peanut skins with a non-polar solvent like hexane (B92381) prior to extraction is a crucial first step to remove lipids that can interfere with the process.[3] Heat treatment before extraction may also increase the yield by releasing bound phenolic compounds.[1] |
| Loss of procyanidins during purification steps. | - Select Appropriate Chromatography Resin: For initial cleanup and fractionation, consider macroporous resins like Amberlite™ FPX66 or Toyopearl HW-50F.[3][4] Sephadex LH-20 is also commonly used for enrichment.[1] - Minimize Irreversible Adsorption: Some stationary phases can cause irreversible adsorption. Consider using techniques like centrifugal partition chromatography (CPC) which can lead to higher recoveries.[5][6] | |
| Poor Resolution in HPLC | Co-elution of different procyanidin oligomers and isomers. | - Employ Normal-Phase HPLC: This is often more effective than reversed-phase for separating procyanidins based on their degree of polymerization.[7][8] Diol and HILIC stationary phases have shown good performance in resolving oligomers up to a high degree of polymerization.[9][10] - Optimize Mobile Phase: Use acidified mobile phases (e.g., with acetic or formic acid) to improve peak shape and resolution.[1] A binary gradient of acidified acetonitrile (B52724) and methanol-water is effective with a diol stationary phase.[10] - Consider Two-Dimensional HPLC: A combination of normal-phase followed by reversed-phase HPLC can provide enhanced separation of complex mixtures.[11] |
| Presence of interfering compounds (e.g., phenolic acids, sugars). | - Incorporate a Pre-purification Step: Use solid-phase extraction (SPE) or partitioning with a solvent like ethyl acetate (B1210297) to remove highly polar impurities such as sugars and interfering phenolic acids before HPLC analysis.[1][3][4] | |
| Inaccurate Quantification | Lack of appropriate analytical standards. | - Use a Characterized Calibrant: In the absence of commercially available standards for all procyanidin oligomers, a well-characterized extract (e.g., from cocoa) can be used as a secondary standard.[9] - Method of Detection: Fluorescence detection is more sensitive and selective for procyanidins than UV detection at 280 nm, which is prone to interference from other polyphenols.[7][9] |
| Complex sample matrix interfering with analysis. | - Employ LC-MS/MS: This technique provides high selectivity and allows for accurate quantification using methods like multiple reaction monitoring (MRM), even in complex matrices.[12] In-source fragmentation can help characterize diverse procyanidin structures.[12] | |
| Compound Instability/Degradation | Exposure to harsh environmental conditions. | - Control Temperature and pH: Crude proanthocyanidin (B93508) extracts from peanut skins have shown good stability at temperatures below 65°C and at a pH of less than 7.[2] Avoid high temperatures during extraction and solvent evaporation steps. - Storage: Store purified fractions at low temperatures (e.g., -18°C) until analysis to prevent degradation.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before extracting procyanidins from peanut skins?
A1: The most critical initial step is to defat the peanut skins using a non-polar solvent such as hexane. This removes lipids and oils that can significantly hinder the efficiency of subsequent extraction and purification steps.[3]
Q2: Which type of chromatography is best for separating procyanidin A oligomers?
A2: Normal-phase High-Performance Liquid Chromatography (NP-HPLC) is generally superior to reversed-phase for separating procyanidins based on their degree of polymerization (DP).[7][8] Columns with diol or HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phases are particularly effective for this purpose.[9][10]
Q3: My purified fractions contain sugars and other polar compounds. How can I remove them?
A3: You can remove sugars and other highly polar impurities by partitioning your crude extract with ethyl acetate or by using a solid-phase extraction (SPE) cleanup step before proceeding to preparative chromatography.[1][3][4]
Q4: I am having trouble obtaining pure procyanidin A dimers due to co-eluting isomers. What can I do?
A4: Achieving separation of isomers is challenging. A multi-step chromatographic approach is often necessary. For instance, an initial fractionation on a resin like Toyopearl HW-50F can be followed by preparative NP-HPLC.[3] In some cases, a two-dimensional approach combining NP-HPLC with RP-HPLC may be required for complete resolution.[11]
Q5: How can I accurately quantify my procyanidin A yield without a pure standard?
A5: Quantification can be challenging without pure standards. One approach is to use a well-characterized extract from a source like cocoa as a secondary calibrant for HPLC with fluorescence detection.[9] Alternatively, LC-MS/MS offers high specificity and can be used for quantification by correlating transitions of analytical standards to unidentified procyanidins in your sample.[12]
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol is adapted from a method for preparing A-type proanthocyanidin dimers from peanut skins.[3]
-
Defatting: Suspend raw peanut skins in hexane and stir to remove lipids. Air-dry the defatted skins.
-
Extraction: Extract the defatted skins with 20% aqueous methanol.
-
Partitioning: Concentrate the methanol extract and partition it with ethyl acetate to remove soluble sugars.
-
Initial Chromatography:
-
Load the ethyl acetate fraction onto an AB-8 macroporous resin column.
-
Elute with an appropriate solvent gradient to fractionate the procyanidins.
-
Further purify the relevant fractions on a Toyopearl HW-50F resin column to yield A-type dimers.
-
Protocol 2: HPLC Quantification of Procyanidins
This protocol is based on a normal-phase HPLC method for procyanidin analysis.[7][9]
-
Sample Preparation: Reconstitute the dried, purified extract in the mobile phase.
-
HPLC System: Use an HPLC system equipped with a normal-phase column (e.g., a diol or HILIC stationary phase) and a fluorescence detector.
-
Mobile Phase: A typical mobile phase consists of a binary gradient of:
-
Solvent A: Acetonitrile with a small percentage of acid (e.g., acetic acid).
-
Solvent B: Methanol/water mixture with a small percentage of acid.
-
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 276 nm and an emission wavelength of approximately 316 nm.
-
Quantification: Use external standards of known procyanidins (if available) or a characterized cocoa extract as a calibrant to quantify the different oligomers based on their peak areas.[9]
Quantitative Data Summary
| Parameter | Value | Source Material | Methodology | Reference |
| Yield of A-type Dimers | ~378.3 mg / kg | Dry peanut skins | Hexane defatting, 20% methanol extraction, ethyl acetate partitioning, AB-8 macroporous resin, and Toyopearl HW-50F resin chromatography. | [3] |
| Crude Proanthocyanidin Extract Yield | 129.14 ± 2.45 mg / g | Peanut skins | Ultrasound-assisted ethanol (65%) extraction. | [2] |
| Purity of Crude Extract | 50.61 ± 2.27% | Peanut skins | Ultrasound-assisted ethanol (65%) extraction. | [2] |
| Total Catechins | 16.1 mg / 100 g | Directly peeled peanut skin | Ethanolic extraction, LC-MS analysis. | [14] |
| Procyanidin Dimers | 111.3 mg / 100 g | Directly peeled peanut skin | Ethanolic extraction, LC-MS analysis. | [14] |
| Procyanidin Trimers | 221.3 mg / 100 g | Directly peeled peanut skin | Ethanolic extraction, LC-MS analysis. | [14] |
| Procyanidin Tetramers | 296.1 mg / 100 g | Directly peeled peanut skin | Ethanolic extraction, LC-MS analysis. | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Logic for Low Procyanidin A Yield.
Pro-Apoptotic Signaling of Peanut Procyanidins
Caption: Pro-Apoptotic Signaling Pathway in DU145 Cells.
References
- 1. Extracts of Peanut Skins as a Source of Bioactive Compounds: Methodology and Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of A-type proanthocyanidin dimers from peanut skins and persimmon pulp and comparison of the antioxidant activity of A-type and B-type dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable, accessible and transferable method for the quantification of flavanols and procyanidins in foodstuffs and dietary supplements - Food & Function (RSC Publishing) DOI:10.1039/C9FO02762A [pubs.rsc.org]
- 10. High-performance liquid chromatography separation and purification of cacao (Theobroma cacao L.) procyanidins according to degree of polymerization using a diol stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. profiles.ncat.edu [profiles.ncat.edu]
Improving the resolution of Peanut procyanidin A in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Peanut procyanidin (B600670) A in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Common HPLC Issues
Poor resolution in the HPLC analysis of procyanidin A can manifest as peak tailing, fronting, or broad peaks. This guide addresses these common issues with specific solutions.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem when analyzing phenolic compounds like procyanidin A.[1] This can compromise resolution, sensitivity, and quantification accuracy.[1]
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the acidic phenolic groups of procyanidin A and residual silanol (B1196071) groups on the silica-based column packing are a primary cause.[1]
-
Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an acid modifier like formic, acetic, or trifluoroacetic acid (TFA).[2][3] This suppresses the ionization of both the procyanidin A and the silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are "end-capped," meaning the residual silanols are chemically deactivated, which significantly reduces these interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and improve peak shape. However, for LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.
-
-
Column Contamination: Buildup of strongly retained sample components can create active sites that cause tailing.
-
Use a Guard Column: A guard column protects the analytical column from impurities in the sample matrix.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
-
Extra-Column Volume: Excessive tubing length or poorly fitted connections can lead to band broadening and tailing.
-
Minimize Tubing: Keep all tubing between the injector, column, and detector as short and narrow as possible.
-
Troubleshooting Workflow for Peak Tailing
References
Troubleshooting peak tailing and broadening in procyanidin analysis
Welcome to our technical support center for procyanidin (B600670) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of procyanidins, such as peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in procyanidin analysis?
Peak tailing in procyanidin analysis by HPLC can stem from several factors, often related to secondary interactions between the analytes and the stationary phase. One of the primary causes is the interaction of the phenolic hydroxyl groups of procyanidins with active sites on the silica-based column packing, such as residual silanol (B1196071) groups.[1][2] Other contributing factors can include column contamination, column degradation (e.g., voids), or improper mobile phase pH that leads to the ionization of silanol groups, increasing their interaction with the analytes.[3][4]
Q2: How can I reduce or eliminate peak tailing for my procyanidin samples?
To mitigate peak tailing, consider the following strategies:
-
Mobile Phase Optimization: Acidifying the mobile phase with a low concentration of an acid like formic acid or acetic acid is a common and effective approach.[5] This suppresses the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions.
-
Column Choice: Employing end-capped columns can significantly reduce peak tailing. The end-capping process deactivates most of the residual silanol groups. For separating procyanidin oligomers, diol-based columns have also proven effective.
-
Guard Column: Using a guard column can help protect the analytical column from strongly retained matrix components that might cause peak tailing.
Q3: My procyanidin peaks are broad. What could be the issue and how do I fix it?
Peak broadening can be caused by several factors, including:
-
Extra-column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening. Ensure that the HPLC system is optimized for minimal extra-column volume.
-
Column Overload: Injecting too much sample can lead to broadened, asymmetric peaks. Try diluting your sample to see if peak shape improves.
-
Inappropriate Flow Rate: Each column has an optimal flow rate. A flow rate that is too high or too low can lead to increased band broadening.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to peak broadening. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.
Q4: What is the recommended starting point for developing an HPLC method for procyanidin analysis?
For reversed-phase HPLC, a C18 column is a common choice. A good starting mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B). For normal-phase HPLC, a diol column can be effective for separating oligomers based on their degree of polymerization.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues in procyanidin analysis.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Logical Flow for Addressing Peak Broadening
This guide outlines a logical progression for identifying and correcting the causes of peak broadening.
Caption: Troubleshooting workflow for peak broadening.
Quantitative Data Summary
Table 1: Recommended Mobile Phase Conditions for Procyanidin Analysis
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC (Diol Column) | Reference |
| Solvent A | Water + 0.1-0.5% Formic or Acetic Acid | Acetonitrile:Acetic Acid (98:2 v/v) | |
| Solvent B | Acetonitrile or Methanol + 0.1-0.5% Formic or Acetic Acid | Methanol:Water:Acetic Acid (95:3:2 v/v/v) | |
| pH Range | 2.5 - 3.5 | Not applicable |
Table 2: Typical HPLC Column Parameters
| Parameter | Reversed-Phase | Normal-Phase | Reference |
| Stationary Phase | C18 | Diol, Silica | |
| Particle Size | 3 µm or 5 µm | 5 µm | |
| Column Temperature | 30-40 °C | Ambient |
Experimental Protocols
Protocol 1: Sample Preparation for Procyanidin Extraction from Plant Material
-
Drying: Dry the plant material (e.g., bark, seeds) at 40-50°C until a constant weight is achieved.
-
Grinding: Grind the dried material to a fine powder (e.g., 20-40 mesh).
-
Extraction: Suspend the powder in a solvent mixture. A common efficient solvent is a mixture of acetone, water, and acetic acid.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: General Reversed-Phase HPLC Method for Procyanidin Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be:
-
0-5 min, 5% B
-
5-25 min, 5-30% B
-
25-30 min, 30-95% B
-
30-35 min, hold at 95% B
-
35-40 min, return to 5% B
-
40-45 min, re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 280 nm or a fluorescence detector.
-
Injection Volume: 10 µL.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Peanut Procyanidin A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Peanut procyanidin (B600670) A, with a specific focus on overcoming matrix effects.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS analysis of peanut procyanidin A.
Issue 1: Poor reproducibility and inaccurate quantification of procyanidin A.
Possible Cause: Significant matrix effects, such as ion suppression or enhancement, are interfering with the analyte signal.[1][2][3] Co-eluting compounds from the complex peanut matrix can alter the ionization efficiency of procyanidin A in the mass spectrometer's ion source.[1][3]
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain procyanidin A while allowing interfering substances to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition procyanidin A into a solvent that is immiscible with the initial sample extract, thereby separating it from matrix components with different solubility.[4][5]
-
Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of matrix components to a level where their effect on procyanidin A ionization is minimized, although this may compromise the limit of detection.[6]
-
-
Chromatographic Separation Improvement:
-
Gradient Elution Optimization: Adjust the mobile phase gradient to achieve better separation between procyanidin A and co-eluting matrix components.[6]
-
Column Selection: Consider using a different column chemistry (e.g., HILIC) that provides a different selectivity and may better resolve procyanidin A from interferences.[7][8]
-
-
Employ an Internal Standard:
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Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[6][9][10] A SIL analog of procyanidin A will co-elute and experience the same matrix effects, allowing for accurate correction of the analyte signal.[11][12]
-
Structural Analog Internal Standard: If a SIL standard is unavailable, a structural analog that elutes close to procyanidin A and behaves similarly in the ion source can be used.[9][10]
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[1][2][13] This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
Issue 2: Inconsistent peak shapes and retention times for procyanidin A.
Possible Cause: Matrix components can interact with the analytical column or alter the mobile phase properties, leading to chromatographic issues.[1]
Solutions:
-
Thorough Sample Cleanup: Implement a more rigorous sample preparation protocol as described in Issue 1 to remove the interfering compounds.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Washing: Implement a robust column washing step at the end of each analytical run to remove any accumulated matrix components.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[14] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantification.[1][2][3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A constant flow of a procyanidin A standard solution is infused into the LC eluent after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the baseline signal of procyanidin A indicates the retention time at which ion suppression or enhancement occurs.[5][6][13]
-
Post-Extraction Spike: The response of procyanidin A in a pure solvent is compared to the response of procyanidin A spiked into a blank matrix extract at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[13]
Q3: What are the most effective sample preparation techniques for reducing matrix effects in peanut samples?
A3: For complex matrices like peanuts, a multi-step extraction and cleanup procedure is often necessary. A combination of liquid-liquid extraction followed by solid-phase extraction is a powerful approach. The choice of solvents and SPE sorbent should be optimized for the specific properties of procyanidin A and the interfering matrix components.
Q4: When should I use a stable isotope-labeled internal standard?
A4: A stable isotope-labeled (SIL) internal standard is highly recommended when high accuracy and precision are required, especially for complex matrices where significant matrix effects are expected.[9][10] The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing the most reliable correction.[11][12]
Q5: Can changes to the LC-MS instrument parameters help to mitigate matrix effects?
A5: Yes, optimizing instrument parameters can help. For instance, adjusting the electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates, and temperature can sometimes improve the ionization of procyanidin A relative to the interfering matrix components.[13] Additionally, using a mass spectrometer with higher resolution and selectivity can help to distinguish the analyte signal from background noise.[7]
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Procyanidin A Cleanup
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727), followed by one column volume of water.
-
Loading: Load the peanut extract (previously dissolved in a water/organic solvent mixture) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the procyanidin A with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Note: The specific solvents and volumes should be optimized for your particular application.
Data Presentation
Table 1: Hypothetical Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Matrix Effect (%) | Procyanidin A Recovery (%) | RSD (%) (n=5) |
| Dilute-and-Shoot | -65 (Suppression) | 98 | 15.2 |
| Liquid-Liquid Extraction | -25 (Suppression) | 85 | 8.5 |
| Solid-Phase Extraction (C18) | -10 (Suppression) | 92 | 4.1 |
| LLE + SPE | -5 (Suppression) | 82 | 2.3 |
This table illustrates how more extensive sample preparation can lead to a reduction in matrix effects and improved precision (lower RSD).
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Sample preparation workflow for this compound analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. d-nb.info [d-nb.info]
- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Refinement of Quantification Methods for Complex Procyanidin Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their quantification methods for complex procyanidin (B600670) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying complex procyanidin mixtures?
A1: The primary challenges in quantifying complex procyanidin mixtures include:
-
Lack of Commercially Available Standards: Pure standards for oligomeric and polymeric procyanidins are often not commercially available, complicating accurate quantification. Many methods consequently rely on expressing results as equivalents of more readily available standards like (+)-catechin or (-)-epicatechin.
-
Structural Complexity: Procyanidins exist as a complex mixture of oligomers and polymers with varying degrees of polymerization (DP), monomeric units (e.g., catechin, epicatechin), and linkage types (A-type and B-type). This structural diversity makes chromatographic separation and individual quantification difficult.
-
Co-elution of Higher Oligomers: In reversed-phase HPLC, higher oligomers (greater than trimers) often co-elute as an unresolved "hump," leading to underestimation of their concentration.
-
Matrix Effects: The complex matrices of plant extracts and food products can interfere with the analysis, affecting accuracy and precision.
-
Extraction Efficiency: The complete extraction of procyanidins, especially high molecular weight polymers, from the sample matrix is challenging.
Q2: Which analytical technique is most suitable for separating complex procyanidin mixtures?
A2: Normal-phase High-Performance Liquid Chromatography (HPLC) is generally preferred for the separation of procyanidin oligomers based on their degree of polymerization. Unlike reversed-phase HPLC, which is often ineffective for separating oligomers larger than trimers, normal-phase HPLC can separate procyanidins up to decamers and beyond. For enhanced sensitivity and selectivity, fluorescence detection is often recommended over UV detection, as it can reduce interfering signals from other components in the sample matrix. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers faster analysis times and increased sensitivity for identifying and quantifying procyanidins.
Q3: How can I quantify procyanidins if I don't have the specific standards for each oligomer?
A3: When specific oligomeric standards are unavailable, a common practice is to use a more accessible standard, such as (+)-catechin, (-)-epicatechin, or a commercially available dimer like procyanidin B2. The results are then expressed as "catechin equivalents" or "procyanidin B2 equivalents." Another approach is to isolate and purify oligomeric fractions from a readily available source, such as cocoa beans, and then use these purified fractions to create a composite standard for calibration.
Q4: What is the purpose of depolymerization in procyanidin analysis?
A4: Depolymerization, often achieved through acid-catalysis in the presence of a nucleophilic agent (a process known as thiolysis or phloroglucinolysis), breaks down the complex polymeric procyanidins into their constituent monomeric units. This technique is used to determine the average degree of polymerization (mDP) of the mixture and the nature of the terminal and extension units. While not a direct quantification of individual oligomers, it provides valuable structural information about the overall procyanidin composition.
Q5: Are colorimetric assays like the vanillin-HCl or DMACA assay still relevant for procyanidin quantification?
A5: Colorimetric assays, such as the vanillin-HCl and 4-dimethylaminocinnamaldehyde (B146742) (DMACA) assays, are still used for estimating the total flavanol or proanthocyanidin (B93508) content. They are relatively simple and high-throughput methods. However, they lack specificity and do not provide information on the individual contributions of different procyanidin oligomers. Furthermore, the choice of standard can significantly impact the results, with some studies showing that using procyanidin A2 as a standard for the DMAC assay can lead to an underestimation of the total proanthocyanidin content in certain products like cranberry. Therefore, while useful for screening purposes, they are generally not sufficient for detailed quantitative analysis of complex mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and mass spectrometry analysis of procyanidins.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Peaks | - Inappropriate mobile phase composition.- Column temperature fluctuations.- Column overloading.- Column contamination. | - Optimize the mobile phase gradient. Ensure miscibility of solvents.- Use a column oven to maintain a stable temperature.- Reduce the injection volume or dilute the sample.- Replace the guard column. Flush the analytical |
Technical Support Center: Optimization of Mobile Phase for Procyanidin Separation in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phases in procyanidin (B600670) separation by chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic separation of procyanidins.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Procyanidin Oligomers | Inappropriate column chemistry. | For reversed-phase HPLC, a C18 column with a small particle size (e.g., 3 µm) can enhance peak sharpness.[1] For normal-phase HPLC, a diol-based column is often effective for separating oligomers.[1][2] |
| Mobile phase composition is not optimal. | In reversed-phase HPLC, adjust the organic modifier (acetonitrile or methanol) gradient and the concentration of the acidic modifier (e.g., formic acid, acetic acid).[1] A shallow gradient can improve the separation of closely eluting isomers.[1] In normal-phase HPLC, optimize the ternary mobile phase, which often consists of dichloromethane, methanol (B129727), and aqueous acetic acid. | |
| Flow rate is too high. | Decreasing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution. | |
| Column temperature is not optimized. | Increasing the column temperature can improve peak efficiency and resolution for some separations. However, this effect should be evaluated empirically. | |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the silica-based column. | For reversed-phase chromatography on silica-based columns, lowering the mobile phase pH (e.g., to ~3.0 with formic or phosphoric acid) can protonate silanol groups, reducing their interaction with the acidic procyanidins and minimizing peak tailing. |
| Column overload (mass or volume). | Dilute the sample or inject a smaller volume. | |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is stable and appropriate for the analytes and column. Use a buffer to maintain a consistent pH. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| HPLC system issues. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| Broad Unresolved Hump for Higher Oligomers | Limitation of the chromatographic mode. | Reversed-phase HPLC is often ineffective in separating procyanidin oligomers larger than trimers, resulting in an unresolved hump. Normal-phase HPLC or Hydrophilic Interaction Chromatography (HILIC) can be more effective for separating higher oligomers based on their degree of polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating procyanidin isomers?
A1: The main challenge lies in their structural similarity. Procyanidin B-type dimers (B1, B2, B3, B4) are isomers with the same molecular weight, differing only in the stereochemistry of their constituent catechin (B1668976) and/or epicatechin units and the linkage position. This results in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.
Q2: Which HPLC mode is better for separating procyanidin isomers and oligomers: reversed-phase or normal-phase?
A2: Both modes can be effective, but they offer different selectivities.
-
Reversed-Phase HPLC (RP-HPLC) , typically with C18 columns, is widely used and can separate procyanidin dimers. However, it is generally less effective for separating oligomers higher than trimers, which may elute as an unresolved hump.
-
Normal-Phase HPLC (NP-HPLC) can separate oligomers based on their degree of polymerization. Ternary mobile phases consisting of solvents like dichloromethane, methanol, and aqueous acetic acid are often used. Diol-based columns have also been shown to be effective.
-
Hydrophilic Interaction Chromatography (HILIC) , a type of normal-phase chromatography, is also a popular method for separating procyanidins based on their degree of polymerization.
Q3: What are common mobile phase compositions for procyanidin separation?
A3: Mobile phase composition varies depending on the chromatographic mode:
-
Normal-Phase HPLC:
-
A ternary mobile phase of dichloromethane, methanol, and a mixture of acetic acid and water (1:1 v/v) is common.
-
A binary gradient of acidified acetonitrile (B52724) and methanol-water has been used with a diol stationary phase.
-
Another binary system consists of (A) dichloromethane, methanol, water, and acetic acid (82:14:2:2 v/v) and (B) methanol, water, and acetic acid (96:2:2 v/v).
-
-
Reversed-Phase HPLC:
-
Typically involves a gradient of an aqueous acidic solution (e.g., water with 0.1-1% acetic acid or formic acid) and an organic solvent like acetonitrile or methanol.
-
For example, a mobile phase of methanol and 0.4% phosphoric acid (1:1 v/v) has been used.
-
-
HILIC:
-
A common mobile phase consists of (A) acetonitrile with 0.5% acetic acid and (B) water with 0.5% acetic acid.
-
Q4: How does the addition of acid to the mobile phase help in procyanidin separation?
A4: Adding a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) to the mobile phase serves multiple purposes:
-
Improves Peak Shape: In reversed-phase chromatography, it can suppress the ionization of silanol groups on the silica-based stationary phase, which reduces peak tailing for the acidic procyanidins.
-
Enhances Resolution: By controlling the ionization of the procyanidins, it can improve the separation between different oligomers and isomers.
Q5: How can I improve the separation of higher procyanidin oligomers (>DP4)?
A5: Separating higher oligomers is challenging. Here are some strategies:
-
Utilize Normal-Phase or HILIC: These techniques are generally more effective than reversed-phase for separating procyanidins based on their degree of polymerization.
-
Optimize the Gradient: In normal-phase HPLC, a carefully optimized gradient of a polar solvent (like methanol) into a less polar solvent (like dichloromethane) is crucial.
-
Consider 2D-HPLC: Comprehensive two-dimensional HPLC (e.g., HILIC x RP-LC) can provide significantly higher resolving power for complex procyanidin mixtures.
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Procyanidin Oligomer Separation
This protocol is based on a method for separating procyanidin oligomers up to decamers.
1. Materials:
- Column: Phenomenex Lichrosphere Silica, 5 µm, 250 x 4.6 mm
- Mobile Phase A: Dichloromethane
- Mobile Phase B: Methanol
- Mobile Phase C: Acetic acid and water (1:1 v/v)
- Sample: Procyanidin extract dissolved in acetone/water/acetic acid (70:29.5:0.5 v/v/v)
2. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and UV or fluorescence detector.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 37 °C
- Detection: UV at 280 nm or Fluorescence (Excitation: 276 nm, Emission: 316 nm)
- Injection Volume: 5 µL
- Gradient Program:
- Maintain a constant 4% of Mobile Phase C throughout the run.
- 0-30 min: 14% to 28.4% B in A
- 30-45 min: 28.4% to 39.2% B in A
- 45-50 min: 39.2% to 86% B in A
- Post-run: Re-equilibrate the column with the initial mobile phase conditions for a sufficient time (e.g., 10 column volumes).
Protocol 2: Reversed-Phase HPLC for Procyanidin Analysis
This protocol provides a general method for the analysis of procyanidins using reversed-phase HPLC.
1. Materials:
- Column: C18 column (e.g., Eclipse XDB-C18, 5 µm, 250 x 4.6 mm)
- Mobile Phase A: Water with 1% acetic acid
- Mobile Phase B: Methanol with 1% acetic acid
- Sample: Procyanidin extract dissolved in the initial mobile phase composition.
2. Instrumentation:
- HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 280 nm
- Injection Volume: 10 µL
- Gradient Program:
- 0-10 min: 5% B
- 10-30 min: 5% to 20% B
- 30-55 min: 20% to 40% B
- Post-run: Re-equilibrate the column with the initial mobile phase conditions.
Quantitative Data Summary
Table 1: Normal-Phase HPLC Mobile Phase Compositions and Gradients
| Reference | Column | Mobile Phase A | Mobile Phase B | Mobile Phase C | Flow Rate (mL/min) | Temperature (°C) | Gradient Details |
| Silica (5 µm) | Dichloromethane | Methanol | Acetic acid/Water (1:1) | 1.0 | 37 | Constant 4% C; 0-30 min: 14-28.4% B; 30-45 min: 28.4-39.2% B; 45-50 min: 39.2-86% B | |
| Silica (5 µm) | Dichloromethane/Methanol/Water/Acetic Acid (82:14:2:2) | Methanol/Water/Acetic Acid (96:2:2) | - | 1.0 | Not Specified | 0-30 min: 0-17.6% B; 30-45 min: 17.6-30.7% B; 45-50 min: 30.7-87.8% B | |
| Not Specified | Acetonitrile/Acetic Acid (98:2) | Methanol/Water/Acetic Acid (95:3:2) | - | 1.0 | 35 | Gradient not specified | |
| Diol | Acetonitrile (acidified) | Methanol-Water (acidified) | - | Not Specified | Not Specified | Binary gradient |
Table 2: Reversed-Phase HPLC & HILIC Mobile Phase Compositions and Gradients
| Chromatography Mode | Reference | Column | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Temperature (°C) | Gradient Details |
| Reversed-Phase | C18 (5 µm) | Water + 1% Acetic Acid | Methanol + 1% Acetic Acid | 1.0 | 30 | 0-10 min: 5% B; 10-30 min: 5-20% B; 30-55 min: 20-40% B | |
| Reversed-Phase | C18 (10 µm) | 0.4% Phosphoric Acid | Methanol | 1.0 | 30 | Isocratic: 50% B | |
| HILIC | Luna HILIC (5 µm) | Acetonitrile + 0.5% Acetic Acid | Water + 0.5% Acetic Acid | 0.35 | 30 | 0-30 min: 3-13% B |
Visualizations
Caption: Experimental workflow for Normal-Phase HPLC of procyanidins.
Caption: Experimental workflow for Reversed-Phase HPLC of procyanidins.
Caption: Troubleshooting decision tree for common procyanidin HPLC issues.
References
Dealing with the co-elution of isomers in Peanut procyanidin A analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of peanut procyanidin (B600670) A, specifically addressing the challenge of co-eluting isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution and co-elution of procyanidin A isomers in my chromatogram?
A1: The co-elution of procyanidin A isomers is a common challenge due to their high structural similarity. Several factors can contribute to poor resolution:
-
Inappropriate Column Chemistry: The stationary phase of your HPLC/UHPLC column may not have the selectivity required to resolve closely related isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous phase, and additives, plays a crucial role in chromatographic selectivity. An improperly optimized mobile phase will fail to provide adequate separation.[1]
-
High Flow Rate: A flow rate that is too high can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.[1]
-
Insufficient Column Temperature Control: Temperature can affect retention times and peak shapes. Lack of stable temperature control can lead to inconsistent results.
-
Complex Sample Matrix: Peanut skin extracts are complex mixtures containing numerous procyanidin oligomers and other phenolic compounds, which can interfere with the separation of target isomers.[2][3][4]
Q2: What chromatographic techniques are recommended for separating co-eluting procyanidin A isomers?
A2: A multi-modal approach combining different chromatographic techniques is often the most effective strategy.
-
Combined Normal-Phase (NP) and Reversed-Phase (RP) Liquid Chromatography: This is a powerful combination. NP-HPLC can first fractionate the extract based on the degree of polymerization (e.g., monomers, dimers, trimers).[2][5][6] Subsequently, these fractions can be analyzed by RP-HPLC, which is more effective at separating isomers within each oligomeric class.[2][5]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, with their smaller particle size columns (typically < 2 µm), offer significantly higher resolution and sensitivity compared to traditional HPLC.[7] This can be highly effective in resolving closely eluting isomers.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative for isomer separation.[9][10] It often provides different selectivity compared to liquid chromatography and can be particularly useful for chiral separations.[11]
Q3: How can I optimize my mobile phase to improve the separation of procyanidin A isomers?
A3: Mobile phase optimization is critical for achieving good resolution.
-
Reversed-Phase HPLC:
-
Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial. It helps to protonate the phenolic hydroxyl groups of the procyanidins, leading to sharper peaks and improved resolution.[1]
-
Organic Modifier: Acetonitrile generally provides better selectivity for phenolic compounds compared to methanol.
-
Gradient Elution: Employ a shallow gradient, where the percentage of the organic solvent increases slowly over time.[1] This allows for better separation of closely eluting compounds.
-
-
Normal-Phase HPLC:
-
A ternary mobile phase, often consisting of a non-polar solvent (like dichloromethane (B109758) or hexane), a polar solvent (like methanol), and an acidic aqueous component, is typically used.[1][12] The precise ratio of these components needs to be optimized to achieve the desired separation.
-
Q4: What role does mass spectrometry play in distinguishing co-eluting isomers?
A4: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for identifying and differentiating isomers that may co-elute chromatographically.
-
Fragmentation Analysis: Different isomers, even with the same mass-to-charge ratio (m/z), can produce distinct fragmentation patterns upon collision-induced dissociation (CID). Key fragmentation pathways for procyanidins include:
-
A-type vs. B-type Linkages: The fragmentation patterns can help distinguish between A-type and B-type procyanidins. For instance, A-type dimers can produce fragment ions with a 4 Da difference, whereas B-type dimers show a 2 Da difference between fragment ions.[14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can aid in confirming the elemental composition of the parent and fragment ions, further supporting isomer identification.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor peak shape (tailing) | - Secondary interactions with residual silanol (B1196071) groups on the column.- Inappropriate mobile phase pH.- Column overload. | - Use a column with end-capping or a hybrid particle technology.- Lower the mobile phase pH to ~2.5-3.0 with formic or phosphoric acid.[1]- Reduce the sample concentration. |
| Inconsistent retention times | - Unstable column temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a guard column and replace the analytical column if performance degrades. |
| Low signal intensity in MS | - Ion suppression from the sample matrix or mobile phase additives.- Inefficient ionization. | - Improve sample cleanup and purification prior to analysis.- Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.- Optimize ESI source parameters (e.g., capillary voltage, gas flow rates). |
| Inability to differentiate isomers by MS/MS | - Isomers produce very similar fragmentation patterns.- Insufficient collision energy. | - Employ ion mobility-mass spectrometry (IM-MS) for an additional dimension of separation based on ion shape and size.- Optimize collision energy for each compound to maximize the generation of diagnostic fragment ions. |
Experimental Protocols
Protocol 1: Combined NP-HPLC Fractionation and RP-UHPLC-MS/MS Analysis
This protocol is designed for the comprehensive analysis of procyanidin A isomers from peanut skin extracts.
-
Sample Extraction:
-
Extract defatted peanut skins with a mixture of acetone (B3395972), water, and acetic acid (e.g., 70:29.5:0.5 v/v/v).[1]
-
Remove the acetone under reduced pressure and lyophilize the aqueous extract.
-
-
NP-HPLC Fractionation:
-
Column: Use a normal-phase silica (B1680970) or diol-based column (e.g., 250 x 4.6 mm, 5 µm).[1][6][12]
-
Mobile Phase: A ternary gradient of dichloromethane, methanol, and aqueous acetic acid.[1][12]
-
Gradient: Develop a gradient to separate procyanidins based on their degree of polymerization (DP).
-
Detection: UV at 280 nm.
-
Fraction Collection: Collect fractions corresponding to different DPs (e.g., dimers, trimers, tetramers).
-
-
RP-UHPLC-MS/MS Analysis of Fractions:
-
Column: A reversed-phase C18 column with a small particle size (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from 5% to 40% B over 30-40 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode.
-
MS/MS Parameters: Use data-dependent acquisition to trigger MS/MS scans on the most abundant precursor ions. Optimize collision energy to induce characteristic fragmentation.[8]
-
Protocol 2: Supercritical Fluid Chromatography (SFC)-MS Analysis
This protocol provides an alternative approach for the separation of procyanidin A isomers.
-
Sample Preparation:
-
Dissolve the dried peanut skin extract in a suitable solvent compatible with SFC, such as methanol.
-
-
SFC-MS System:
-
Column: A polar stationary phase, such as a diol or ethyl pyridine (B92270) column, is often effective for flavonoids.[9]
-
Mobile Phase: Supercritical CO2 as the primary mobile phase with a polar co-solvent (e.g., methanol) containing an additive (e.g., formic acid or ammonium hydroxide).[10]
-
Gradient: Program a gradient of the co-solvent to elute the compounds.
-
Back Pressure Regulator (BPR): Maintain a constant back pressure (e.g., 150 bar).
-
MS Detection: Interface the SFC system with a mass spectrometer using an appropriate ESI source designed for SFC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Combined normal-phase and reversed-phase liquid chromatography/ESI-MS as a tool to determine the molecular diversity of A-type procyanidins in peanut skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.wur.nl [research.wur.nl]
- 6. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Supercritical fluid chromatography for the analysis of natural dyes: From carotenoids to flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS [mdpi.com]
- 14. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for the Quantification of Peanut Procyanidin A
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds like procyanidin (B600670) A from natural sources such as peanuts is critical. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a detailed comparison of two common HPLC approaches for procyanidin A quantification: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), supported by experimental data and detailed protocols.
Comparison of HPLC Method Performance
The selection of an appropriate HPLC method depends on various factors, including the specific procyanidin oligomers of interest, the sample matrix, and the desired analytical throughput. Below is a summary of typical performance data for validated HPLC methods used for procyanidin A2 quantification.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: HILIC with MS/MS Detection |
| Linearity (r²) | ≥ 0.9999 | > 0.99 |
| Concentration Range | 7.7 - 250 µg/mL | 10 - 50 ng/mL |
| Limit of Detection (LOD) | 1.25 µg/mL | Not explicitly stated for A2, but generally in the low ng/mL range. |
| Limit of Quantification (LOQ) | 2.50 µg/mL | 10 - 50 ng/mL for various procyanidins |
| Accuracy (% Recovery) | 96 - 98% | 90.9 - 125.4% |
| Precision (%RSD) | < 5% | < 10% at lower concentrations |
| Elution Time | ~7 minutes for proanthocyanidin (B93508) A2 | Dependent on the degree of polymerization |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for sample preparation and the two HPLC methods.
Sample Preparation: Extraction of Procyanidins from Peanut Skins
A common procedure for the extraction of procyanidins from peanut skins involves the following steps:
-
Defatting: Peanut skins are first defatted to remove lipids that can interfere with the analysis. This is typically done by extraction with a non-polar solvent like hexane.
-
Extraction: The defatted peanut skins are then extracted with a solvent mixture to isolate the procyanidins. Common solvent systems include acetone/water or ethanol/water mixtures.[1] The addition of a small amount of acid, such as formic acid, can improve the stability and extraction efficiency of procyanidins.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Final Preparation: The purified extract is dried and then reconstituted in a suitable solvent for HPLC injection.
Method 1: Reversed-Phase HPLC with UV Detection
This method is based on a validated protocol for the quantification of proanthocyanidin A2.[2]
-
Column: Phenomenex® Luna 5u HILIC column (This appears to be a misnomer in the source for a reversed-phase method given the mobile phase; a C18 column is more appropriate for these conditions).
-
Mobile Phase: A gradient of 2% acetic acid in water (A) and acetonitrile (B52724) (B).
-
0-4 min: 95% A, 5% B
-
5-9 min: 90% A, 10% B
-
10-14 min: 20% A, 80% B
-
-
Flow Rate: 1 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
Method 2: HILIC with Mass Spectrometric Detection
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly useful for separating procyanidin oligomers based on their degree of polymerization.[3][4]
-
Column: A column with a diol-modified sorbent is often used.
-
Mobile Phase: A typical mobile phase for HILIC consists of a high concentration of an organic solvent like acetonitrile with a small amount of an aqueous modifier (e.g., water with an acid like acetic acid).
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for the discrimination between A-type and B-type procyanidins.[3]
Workflow and Pathway Diagrams
To visualize the experimental and logical flows, the following diagrams are provided.
Caption: General workflow for the quantification of peanut procyanidin A.
Caption: Comparison of RP-HPLC and HILIC separation principles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peanut Procyanidin A and Grape Seed Procyanidins for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, biological activities, and experimental evaluation of A-type and B-type procyanidins.
Procyanidins, a class of flavonoids, are abundant in various plant sources and have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-cancer properties. Among the most studied are procyanidins from peanut skin and grape seeds. This guide provides a detailed comparative analysis of these two sources, focusing on their distinct chemical structures, biological activities supported by experimental data, and the methodologies used for their evaluation. Peanut procyanidins are predominantly A-type, characterized by an additional ether linkage, whereas grape seed procyanidins are primarily B-type.[1] This structural difference significantly influences their bioavailability and biological actions.
Chemical Structure and Composition
Procyanidins are polymers of flavan-3-ol (B1228485) monomer units, primarily (+)-catechin and (-)-epicatechin. The fundamental difference between peanut and grape seed procyanidins lies in the linkage between these units. Grape seed procyanidins are mainly B-type, featuring a single C4-C8 or C4-C6 linkage.[1] In contrast, peanut skin procyanidins are rich in A-type procyanidins, which possess an additional C2-O-C7 ether bond in addition to the C4-C8 linkage.[1]
A study comparing the chemical composition of procyanidins from peanut skins and grape seeds found that peanut skin procyanidins were mainly composed of A-type procyanidins with catechin (B1668976) and epicatechin as monomeric units.[2] Grape seed procyanidins, used as a standard in the same study, were primarily composed of B-type procyanidins with epicatechin, epicatechin gallate, and catechin as monomeric units.[2]
Table 1: Chemical Composition of Peanut Skin and Grape Seed Procyanidins
| Feature | Peanut Skin Procyanidins | Grape Seed Procyanidins | Reference |
| Predominant Type | A-type | B-type | [1] |
| Monomeric Units | Catechin, Epicatechin | Catechin, Epicatechin, Epicatechin Gallate | [2] |
| Linkage | C4-C8 and C2-O-C7 (A-type) | C4-C8 or C4-C6 (B-type) | [1] |
Comparative Biological Activity
The structural differences between A-type and B-type procyanidins translate into varied biological activities.
Antioxidant Activity
Both peanut and grape seed procyanidins are potent antioxidants. A comparative study evaluated their antioxidant capacity using several assays. While the Ferric Reducing Antioxidant Power (FRAP) of peanut skin procyanidins was found to be lower than that of grape seed procyanidins, there was no significant difference in their Oxygen Radical Absorbance Capacity (ORAC), ABTS, and DPPH radical scavenging activities.[2] This was consistent with results from cell-based antioxidant activity assays.[2]
Table 2: Comparative Antioxidant Activity
| Assay | Peanut Skin Procyanidins | Grape Seed Procyanidins | Significance | Reference |
| FRAP | Lower activity | Higher activity | p < 0.05 | [2] |
| ORAC | No significant difference | No significant difference | p > 0.05 | [2] |
| ABTS | No significant difference | No significant difference | p > 0.05 | [2] |
| DPPH | No significant difference | No significant difference | p > 0.05 | [2] |
Anti-inflammatory Activity
Procyanidins from both sources exhibit anti-inflammatory properties. Procyanidin (B600670) A1, an A-type procyanidin from peanut skin, has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α through the IκB/NF-κB p65 pathway.[3] Similarly, grape seed proanthocyanidins (B150500) have been demonstrated to exert anti-inflammatory effects by down-regulating the NF-κB and MAPK/ERK signaling pathways.[4]
Anticancer Activity
Grape seed proanthocyanidins have been extensively studied for their anticancer effects. They can induce apoptosis and cell cycle arrest in various cancer cell lines, including liver cancer (HepG2), by inducing the MAPK pathway.[5] Studies have reported IC50 values for grape seed extract against various cancer cell lines, for instance, 125.40 ± 4.89 µg/mL for HepG-2 and 156.30 ± 5.39 µg/mL for Caco-2.[6] While research on the anticancer properties of peanut procyanidin A is emerging, direct comparative studies with grape seed procyanidins using the same cell lines and experimental conditions are needed for a conclusive analysis.
Antimicrobial Activity
A study comparing peanut skin extract (PSE) and grape seed extract (GSE) against foodborne pathogens found that GSE, with its B-type procyanidins, had a significantly lower minimum inhibitory concentration (MIC) than PSE for Listeria monocytogenes and Salmonella Typhimurium.[7] There was no significant difference in their inhibition of E. coli O157:H7.[7]
Bioavailability
The bioavailability of procyanidins is a critical factor for their in vivo efficacy. Research suggests that A-type procyanidin dimers are better absorbed from the small intestine of rats compared to B-type dimers.[1] Interestingly, the presence of A-type tetramers was found to enhance the absorption of B-type dimers.[1]
Signaling Pathways
The biological effects of procyanidins are mediated through their interaction with various cellular signaling pathways.
MAPK Signaling Pathway (Grape Seed Procyanidins)
Grape seed proanthocyanidins are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[5][8] In cancer cells, GSPs can induce the phosphorylation of JNK, ERK, and p38 MAPK, leading to apoptosis.[5] Conversely, in normal cells, GSPs can have a protective effect by inhibiting the MAPK pathway, for example, in preventing radiation-induced damage.[8]
SIRT1/Nrf2 Signaling Pathway
The SIRT1/Nrf2 signaling pathway is a key regulator of cellular antioxidant defense mechanisms. While studies have shown that procyanidins, in general, can activate this pathway, more specific comparative research is needed to delineate the differential effects of A-type and B-type procyanidins on this pathway. Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]
Experimental Protocols
Extraction and Purification of Procyanidins
Peanut Skin Procyanidin A Extraction: A common method involves maceration with stirring followed by centrifugation using an ethanol/water mixture (e.g., 8:92 v/v).[10] Further purification can be achieved using column chromatography, for example, with Sephadex LH-20.[10]
Grape Seed Procyanidin Extraction: Grape seed procyanidins are often extracted using a mixture of acetone, water, and acetic acid (e.g., 75:24.5:0.5 v/v/v).[11] The extract is then typically purified using preparative High-Performance Liquid Chromatography (HPLC).[11]
Antioxidant Capacity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the procyanidin extracts in a suitable solvent.
-
Mix the sample solutions with the DPPH solution.
-
Incubate in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Add the procyanidin extract to the FRAP reagent.
-
Incubate at 37°C for a specified time.
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
A standard curve is prepared using a known antioxidant like Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.
-
A fluorescent probe (e.g., fluorescein) is mixed with the procyanidin extract.
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.
-
The fluorescence decay is monitored over time.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of procyanidins.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two solvents, such as water with a small amount of acid (e.g., acetic acid or formic acid) and acetonitrile (B52724) or methanol, is typically employed.
-
Detection: A UV detector set at 280 nm is used to detect the procyanidins.
-
Quantification: The concentration of procyanidins is determined by comparing the peak areas to those of known standards.
Conclusion
Both this compound and grape seed procyanidins are valuable sources of bioactive compounds with significant health-promoting potential. The key difference in their chemical structure—A-type versus B-type linkage—influences their bioavailability and biological activities. While grape seed procyanidins have been more extensively researched, particularly for their anticancer and cardioprotective effects, peanut procyanidins show promise, especially concerning their potentially higher bioavailability. Further direct comparative studies are warranted to fully elucidate their respective mechanisms of action and to guide their application in research and drug development. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the therapeutic potential of these fascinating natural compounds.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Grape Seed Proanthocyanidins Induce Apoptosis and Cell Cycle Arrest of HepG2 Cells Accompanied by Induction of the MAPK Pathway and NAG-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grape seed proanthocyanidin extract inhibits DNA and protein damage and labile iron, enzyme, and cancer cell activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Grape Seed Proanthocyanidins play the roles of radioprotection on Normal Lung and radiosensitization on Lung Cancer via differential regulation of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenolic Fraction from Peanut (Arachis hypogaea L.) By-product: Innovative Extraction Techniques and New Encapsulation Trends for Its Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Cross-validation of different analytical techniques for procyanidin A measurement
A Comparative Guide to Analytical Techniques for Procyanidin (B600670) A Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical techniques for the quantitative measurement of procyanidin A, a class of flavonoids with significant interest in pharmaceutical and nutraceutical research due to their potential health benefits. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw plant materials to finished products. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) with different detectors and spectrophotometric assays.
Comparison of Analytical Technique Performance
The selection of an analytical technique for procyanidin A measurement is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of commonly employed methods based on available experimental data.
| Analytical Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | ≥ 0.9998[1][2] | 1.25 µg/mL[1][2] | 2.50 µg/mL[2] | 96-104.83% | < 5% |
| HPLC-FLD | > 0.99 | 42.8 ± 6.47 ppb | 128.40 ± 19.41 ppb | 90.9 to 125.4% | < 10% |
| LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | 90.9 to 125.4% | < 10% |
| UV-Vis Spectrophotometry | ≥ 0.9997 | 1.25 µg/mL | Not explicitly stated | Not explicitly stated | 1.87% |
Note: The performance parameters are compiled from different studies and may vary depending on the specific procyanidin A oligomer, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the separation and quantification of procyanidin A oligomers.
-
Instrumentation : A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 10 μm) and a UV detector is typically used.
-
Mobile Phase : A common mobile phase involves a gradient or isocratic elution with a mixture of an acidified aqueous solution (e.g., 0.4% phosphoric acid) and an organic solvent like methanol.
-
Detection : The UV detector is typically set to 280 nm, which is the wavelength of maximum absorbance for procyanidins.
-
Sample Preparation : Samples are extracted with a suitable solvent, often a mixture of acetone, water, and acetic acid (e.g., 70/29.5/0.5, v/v/v). The extract is then filtered before injection.
-
Quantification : A calibration curve is constructed by plotting the peak area against the concentration of a procyanidin A standard.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Fluorescence detection offers increased sensitivity and selectivity for procyanidin analysis compared to UV detection.
-
Instrumentation : An HPLC system coupled with a fluorescence detector.
-
Detection : Optimal measurement is often achieved with an excitation wavelength of 272 nm and an emission wavelength of 312 nm.
-
Sample Preparation and Quantification : Similar to the HPLC-UV method, involving extraction, filtration, and the use of a standard calibration curve for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and particularly LC-MS/MS provide high sensitivity and structural information, enabling the identification and quantification of individual procyanidin A oligomers even in complex matrices.
-
Instrumentation : An HPLC or UPLC system is coupled to a mass spectrometer, often with an electrospray ionization (ESI) source.
-
Mobile Phase : Mobile phases typically consist of volatile additives, such as formic acid in water and acetonitrile, to be compatible with MS detection.
-
Detection : The mass spectrometer can be operated in full scan mode for identification or in multiple reaction monitoring (MRM) mode for highly selective quantification. This technique can differentiate between A-type and B-type procyanidins.
-
Sample Preparation : Similar to other HPLC methods, requiring extraction and filtration.
-
Quantification : Quantification is often achieved using isotopically labeled internal standards for improved accuracy.
UV-Visible Spectrophotometry (DMAC Assay)
Spectrophotometric methods, such as the 4-dimethylaminocinnamaldehyde (B146742) (DMAC) assay, provide a rapid estimation of total proanthocyanidin (B93508) content.
-
Principle : The DMAC reagent reacts with the terminal units of proanthocyanidins (B150500) to produce a colored compound that can be measured.
-
Reagents : The assay requires a DMAC solution and a suitable standard for calibration.
-
Procedure : The sample or standard is mixed with the DMAC reagent, and after a short incubation period in minimal light, the absorbance is measured at a specific wavelength (e.g., 640 nm).
-
Quantification : A standard curve is generated by plotting the absorbance of the standards against their concentrations. This method is less specific than chromatographic techniques and can be influenced by other phenolic compounds.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of different analytical techniques for procyanidin A measurement. This process ensures that results are reliable and comparable across different methods.
Caption: A generalized workflow for the cross-validation of analytical techniques for procyanidin A measurement.
This guide provides a foundational understanding of the key analytical techniques for procyanidin A measurement. The choice of method should be guided by the specific research or development needs, considering factors such as required sensitivity, selectivity, available equipment, and the nature of the sample matrix. For regulatory submissions, a thorough method validation according to ICH guidelines is essential.
References
A Comparative Analysis of the Antioxidant Capacity of A-Type vs. B-Type Procyanidins
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of A-type and B-type procyanidins, supported by experimental data. Procyanidins, a class of flavonoids, are oligomers of catechin (B1668976) and epicatechin units, renowned for their potent antioxidant properties. They are structurally categorized into two main types: B-type procyanidins, which feature a single C4-C8 or C4-C6 interflavan bond, and A-type procyanidins, which possess an additional ether linkage (C2-O-C7) between the flavan-3-ol (B1228485) units. This structural distinction significantly influences their chemical stability and biological activity, including their antioxidant capacity.
Executive Summary
Experimental evidence suggests that B-type procyanidins generally exhibit a higher intrinsic radical-scavenging activity in aqueous-phase chemical assays compared to their A-type counterparts with the same degree of polymerization. This is often attributed to the greater number of available hydroxyl groups in B-type structures, which are key for neutralizing free radicals. However, A-type procyanidins, being structurally more rigid and stable, may exhibit comparable or even higher antioxidant activity in lipid-based systems and demonstrate enhanced biological effects after metabolic transformation by gut microbiota.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of procyanidins is commonly evaluated using various assays that measure their ability to scavenge synthetic radicals. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant capacity.
While a comprehensive dataset comparing a wide range of purified A- and B-type procyanidins is limited in the literature, comparative studies have provided key insights:
-
ABTS Radical Scavenging: A comparative study revealed that B-type procyanidins (B1, B2, B3, B4, B5, and B7) demonstrated higher ABTS radical scavenging properties than the A-type procyanidin (B600670) A2.
-
DPPH and Hydroxyl Radical Scavenging: In aqueous-based assays, B-type procyanidins have been shown to have a higher scavenging activity against both DPPH and hydroxyl radicals when compared to A-type procyanidins[1].
-
Superoxide (B77818) Anion Radical Scavenging: Similarly, procyanidin B2 (a B-type dimer) was found to be a more potent scavenger of superoxide anion radicals than procyanidin A2 (an A-type dimer). This difference is attributed to the A-type's additional ether linkage, which reduces the number of available hydroxyl groups that can donate a hydrogen atom to neutralize the radical.
The following table summarizes the general findings from comparative studies. It is important to note that specific values can vary depending on the experimental conditions.
| Procyanidin Type | Assay | Relative Antioxidant Capacity | Rationale |
| A-Type Dimer (e.g., Procyanidin A2) | ABTS Radical Scavenging | Lower than B-Type | Fewer available hydroxyl groups due to the additional ether bond. |
| B-Type Dimer (e.g., Procyanidin B2) | ABTS Radical Scavenging | Higher than A-Type | More available hydroxyl groups for radical quenching. |
| A-Type | DPPH Radical Scavenging (aqueous) | Lower than B-Type | Structural differences affecting radical accessibility and hydrogen donation. |
| B-Type | DPPH Radical Scavenging (aqueous) | Higher than A-Type | Greater number of free hydroxyl groups. |
| A-Type Dimer (e.g., Procyanidin A2) | Superoxide Anion Scavenging | Lower than B-Type | The C2-O-C7 ether linkage reduces the number of active hydroxyl groups. |
| B-Type Dimer (e.g., Procyanidin B2) | Superoxide Anion Scavenging | Higher than A-Type | More hydroxyl groups available for donation. |
Experimental Methodologies
Accurate comparison of antioxidant capacity relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the purified A-type and B-type procyanidins in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a volume of the DPPH working solution (e.g., 100 µL) in a 96-well plate.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it into its colorless neutral form.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the purified A-type and B-type procyanidins in a suitable solvent.
-
Reaction: Mix a small volume of the sample solution with a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity and Signaling Pathways
Beyond direct radical scavenging, procyanidins exert their antioxidant effects within cells by modulating signaling pathways that control the expression of endogenous antioxidant enzymes.
The Nrf2-ARE Signaling Pathway
A primary mechanism by which procyanidins enhance cellular antioxidant defense is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like procyanidins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). Both A-type and B-type procyanidins have been shown to activate this protective pathway.
Figure 1. Activation of the Nrf2-ARE signaling pathway by procyanidins.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
Probe Loading: Wash the cells and incubate them with a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), along with the test procyanidins (A-type and B-type) or a standard antioxidant (e.g., quercetin).
-
Oxidative Stress Induction: After incubation, wash the cells to remove the excess probe and compounds. Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals over a period of time (e.g., 60 minutes) using a microplate reader. The AAPH-induced radicals oxidize the non-fluorescent DCFH (formed from DCFH-DA by cellular esterases) to the highly fluorescent dichlorofluorescein (DCF).
-
Data Analysis: The antioxidant capacity is determined by the ability of the procyanidin to suppress the AAPH-induced fluorescence. The results can be expressed as CAA units, where one unit is equivalent to the antioxidant capacity of 1 µmol of quercetin.
Figure 2. General workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Conversely, the greater structural stability of A-type procyanidins may confer advantages in different biological contexts. Their resistance to degradation and potential for enhanced antioxidant activity following metabolism by gut microbiota suggest a different but equally important role in vivo.
For researchers and drug development professionals, the choice between targeting A-type or B-type procyanidins will depend on the specific application. For applications requiring potent, direct radical scavenging, B-type procyanidins may be preferable. For applications where stability, bioavailability, and the effects of metabolites are more critical, A-type procyanidins warrant significant consideration. Further research with a broader range of purified procyanidin oligomers is necessary to fully elucidate the nuances of their structure-activity relationships.
References
A Comparative Analysis of Peanut Procyanidin A and Other Natural Antioxidants: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant efficacy of Peanut procyanidin (B600670) A in relation to other prominent natural antioxidants, namely resveratrol (B1683913), quercetin (B1663063), and catechins. The information is compiled from various scientific studies to offer a comprehensive resource for researchers and professionals in drug development. This document summarizes quantitative antioxidant capacity data, details common experimental protocols, and illustrates the key signaling pathways involved in the antioxidant activity of these compounds.
Quantitative Antioxidant Efficacy
The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals. Commonly used methods include the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric from the DPPH assay, representing the concentration of an antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.
It is important to note that the following data has been compiled from various studies. Direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable snapshot of the relative antioxidant potential of these compounds.
Table 1: Comparison of DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µM) | Source Organism (Example) |
| Peanut Procyanidin A1 | ~20.3 µM | Peanut (Arachis hypogaea) |
| Resveratrol | ~131 µM | Grapes (Vitis vinifera) |
| Quercetin | ~4.6 - 19.3 µM | Onions (Allium cepa), Apples (Malus domestica)[1][2] |
| Catechin (B1668976) | ~11.32 ppm (for green tea fresh leaves) | Tea (Camellia sinensis)[3] |
Note: The IC50 value for Catechin is presented in ppm (parts per million) as reported in the specific study. Direct conversion to µM depends on the specific catechin isomer and its molecular weight.
Table 2: Comparison of Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | ORAC Value (µmol TE/µmol or µmol TE/g) | Source Organism (Example) |
| Peanut Procyanidin A1 | Higher than (+)-catechin | Peanut (Arachis hypogaea)[4] |
| Resveratrol | ~5.26 µmol TE/µmol | Grapes (Vitis vinifera)[5] |
| Quercetin | Higher than kaempferol, EGCG, myricetin, and luteolin | Various fruits and vegetables |
| Catechin | ~0.96 µmol TE/µmol | Tea (Camellia sinensis) |
Note: TE stands for Trolox Equivalents. The ORAC value for Peanut Procyanidin A1 is presented as a relative comparison from a study that did not provide a specific numerical value but indicated its superior activity to (+)-catechin.
Experimental Protocols
Accurate and reproducible experimental design is critical for the assessment of antioxidant efficacy. Below are detailed methodologies for three widely used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical solution in methanol (B129727) fades to a yellow color, which is measured by the decrease in absorbance at approximately 517 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare stock solutions of the test compounds (Peanut procyanidin A, resveratrol, quercetin, catechin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and the standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS•+ chromophore is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is measured.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the antioxidant solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated relative to a control (ABTS•+ solution without antioxidant).
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is measured.
Detailed Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells or other suitable cells in a 96-well microplate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the test compounds and DCFH-DA for a specific time (e.g., 1 hour).
-
Wash the cells to remove the compounds and excess DCFH-DA.
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Calculation:
-
The area under the fluorescence versus time curve is calculated.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as quercetin equivalents (QE).
-
Signaling Pathways and Mechanisms of Action
Natural antioxidants exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses and inflammatory responses.
This compound
Peanut procyanidins, particularly A-type procyanidins, have been shown to modulate several key signaling pathways. They can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes. Additionally, they have been reported to inhibit the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway, which is involved in cell survival and metabolism.
Resveratrol
Resveratrol is well-known for its ability to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including stress resistance and metabolism. By activating SIRT1, resveratrol can enhance the activity of antioxidant enzymes and inhibit inflammatory pathways like NF-κB. It also activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, which further contributes to its antioxidant effects.
Quercetin
Quercetin exerts its antioxidant effects through multiple mechanisms. It is a potent scavenger of free radicals and can also chelate metal ions, preventing them from participating in radical-generating reactions. On a cellular level, quercetin activates the Nrf2 pathway, leading to the production of endogenous antioxidant enzymes. It also inhibits pro-inflammatory pathways, including the NF-κB and MAPK (Mitogen-activated protein kinase) pathways.
Catechins
Catechins, the major flavonoids in green tea, are powerful antioxidants. They directly scavenge a wide range of reactive oxygen species. Their antioxidant activity is also attributed to their ability to chelate metal ions. Furthermore, catechins can modulate signaling pathways such as the Keap1-Nrf2-ARE pathway to enhance the expression of antioxidant enzymes. They also inhibit pro-inflammatory transcription factors like NF-κB and AP-1 (Activator protein 1).
Conclusion
This compound demonstrates significant antioxidant potential, comparable and in some aspects potentially superior to other well-established natural antioxidants like resveratrol, quercetin, and catechins. While direct, comprehensive comparative studies on the purified compounds are still emerging, the available data suggests that this compound is a potent free radical scavenger and a modulator of key cellular signaling pathways involved in antioxidant defense and inflammation. Its A-type procyanidin structure may confer unique biological activities that warrant further investigation for applications in drug development and functional foods. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these powerful natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Processing on Green and Black Tea DPPH Radical Scavenging Activity, IC<sub>50</sub> Value, Total Polyphenols, Catechin and Epigallocatechin Gallate content - ProQuest [proquest.com]
- 4. Comparison of the Antioxidant Activities between the Proanthocyanidin of a Different Degree of Polymerization from Peanut Skin [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
A Head-to-Head Battle for Procyanidin A Analysis: UPLC Outpaces Traditional HPLC
A comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the rapid and robust analysis of Peanut procyanidin (B600670) A reveals significant advantages for the modern UPLC technique. This guide provides a detailed evaluation of a validated UPLC method against a traditional HPLC alternative, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal analytical approach.
The demand for rapid and reliable analytical methods for the quantification of bioactive compounds like procyanidin A from natural sources such as peanuts is ever-increasing. Procyanidin A, a type of condensed tannin, has garnered significant interest for its potential health benefits. This comparison guide demonstrates that while both UPLC and HPLC can be effectively used for this purpose, UPLC offers substantial improvements in speed, sensitivity, and resolution, ultimately leading to higher sample throughput and reduced operational costs.
Performance Under the Microscope: A Quantitative Comparison
A validated UPLC-MS/MS method for the analysis of procyanidins, including those found in peanuts, demonstrates superior performance characteristics when compared to a conventional HPLC-MS/MS method. The following tables summarize the key validation parameters, showcasing the enhanced efficiency and sensitivity of the UPLC approach. While direct comparative validation data for peanut procyanidin A is not available in a single study, the data presented here is collated from studies on procyanidins in similar matrices and reflects the expected performance differences.
Table 1: Chromatographic Performance Comparison
| Parameter | UPLC Method | HPLC Method | Advantage of UPLC |
| Analysis Time (minutes) | < 15 | ~ 80 | Significantly shorter run times, increasing sample throughput by a factor of ~7.[1] |
| Resolution | Higher | Lower | Improved separation of closely eluting compounds and isomers.[2][3] |
| Peak Efficiency | Higher | Lower | Narrower and sharper peaks, leading to better resolution and sensitivity.[1] |
| Solvent Consumption | Lower | Higher | Reduced mobile phase usage, leading to cost savings and a greener method.[3] |
Table 2: Method Validation Parameters Comparison
| Parameter | UPLC-MS/MS Method | HPLC-MS/MS Method | Advantage of UPLC |
| Limit of Detection (LOD) | Lower | Higher | Enhanced sensitivity allows for the detection of trace amounts of procyanidin A. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved quantification limits for more accurate measurement of low concentrations. |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods demonstrate good linearity within their respective ranges. |
| Precision (RSD%) | < 5% | < 10% | UPLC method shows better repeatability and intermediate precision. |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% | Both methods provide acceptable accuracy. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for both the UPLC and HPLC analysis of this compound are provided below. These protocols are based on established and validated methods from the scientific literature.
I. Validated UPLC-MS/MS Method for this compound
This protocol is adapted from methods developed for the analysis of procyanidins in complex matrices.
1. Sample Preparation (Extraction of Procyanidins from Peanut Skins)
-
Grinding: Freeze-dry peanut skins and grind them into a fine powder.
-
Extraction: Extract the powdered peanut skins with a solution of acetone/water/acetic acid (70:29.5:0.5, v/v/v). Use an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. UPLC-MS/MS Instrumental Conditions
-
Instrument: Waters ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the procyanidins, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of procyanidin A.
II. Alternative HPLC-DAD Method for this compound
This protocol is based on conventional HPLC methods used for the analysis of polyphenols.
1. Sample Preparation (Extraction of Procyanidins from Peanut Skins)
-
The sample preparation procedure is the same as described for the UPLC method.
2. HPLC-DAD Instrumental Conditions
-
Instrument: Agilent 1200 series HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate procyanidin A from other matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the analytical process and the biological relevance of procyanidin A, the following diagrams have been generated.
Caption: Experimental workflow for the analysis of this compound.
Procyanidins, including procyanidin A, are known to interact with various cellular signaling pathways, contributing to their biological activities. One of the key pathways modulated by procyanidins is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation.
Caption: Procyanidin A's inhibitory effect on the NF-κB signaling pathway.
References
Navigating the Complexities of Peanut Procyanidin A Quantification: An Inter-Laboratory Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of procyanidin (B600670) A in peanuts, a compound of increasing interest for its potential health benefits. While a formal, large-scale inter-laboratory comparison study on peanut procyanidin A is not publicly available, this document synthesizes existing data and presents a hypothetical inter-laboratory analysis to highlight key considerations for obtaining reliable and reproducible results.
Peanut skins, often a byproduct of processing, are a rich source of procyanidins, particularly A-type procyanidins.[1][2] These compounds have garnered attention for their antioxidant and potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3] However, their structural complexity presents significant analytical challenges, leading to potential variability in quantification across different laboratories.
A Comparative Look at Analytical Techniques
The quantification of procyanidin A in peanuts is primarily achieved through chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with various detectors for enhanced selectivity and sensitivity.
Table 1: Hypothetical Inter-Laboratory Quantification of Procyanidin A in a Standardized Peanut Skin Extract (mg/g)
| Laboratory | Method | Procyanidin A1 (mg/g) | Procyanidin A2 (mg/g) | Total A-Type Procyanidins (mg/g) |
| Lab 1 | HPLC-FLD | 6.5 | 2.0 | 8.5 |
| Lab 2 | HPLC-MS/MS | 6.8 | 2.2 | 9.0 |
| Lab 3 | UPLC-Q-Orbitrap MS | 7.0 | 2.3 | 9.3 |
| Lab 4 | DMAC Assay | - | - | 10.2 |
| Lab 5 | HPLC-UV | 5.9 | 1.8 | 7.7 |
| Mean | 6.55 | 2.08 | 8.94 | |
| Std. Dev. | 0.47 | 0.21 | 0.99 | |
| RSD (%) | 7.18% | 10.10% | 11.07% |
This data is hypothetical and for illustrative purposes only. It is designed to reflect potential variability based on methodology.
The data illustrates that even with standardized samples, the choice of analytical method can significantly influence the reported concentrations of procyanidin A. Chromatographic methods that allow for the separation of individual oligomers, such as HPLC with fluorescence or mass spectrometry detection, are generally considered more accurate for specific quantification than spectrophotometric assays.
Experimental Protocols: A Closer Look
Accurate and reproducible quantification relies on well-defined and validated experimental protocols. Below are outlines of the primary methods used for procyanidin A analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the separation and quantification of individual procyanidin oligomers.
-
Sample Preparation: Peanut skins are typically defatted and then extracted with a solvent mixture, often aqueous acetone (B3395972) or ethanol, to isolate the procyanidins. The extract is then filtered and may be concentrated before injection into the HPLC system.
-
Chromatographic Separation: A Diol or HILIC stationary phase is often employed for the separation of procyanidin oligomers by their degree of polymerization. A binary mobile phase consisting of acidified acetonitrile (B52724) and acidified aqueous methanol (B129727) is commonly used.
-
Detection:
-
Fluorescence Detection (FLD): This method offers high sensitivity and selectivity for flavan-3-ols, with typical excitation and emission wavelengths around 230 nm and 321 nm, respectively.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides detailed structural information and allows for highly specific quantification, particularly with tandem mass spectrometry (MS/MS). High-resolution mass spectrometry, such as with an Orbitrap detector, can further aid in the identification of various procyanidin structures.
-
UV Detection: While less sensitive and specific than FLD or MS, UV detection at approximately 280 nm can be used for quantification.
-
-
Quantification: Quantification is typically performed using external standards of purified procyanidin A1 and A2. However, the commercial availability of these standards can be a limiting factor.
4-Dimethylaminocinnamaldehyde (DMAC) Assay
The DMAC assay is a colorimetric method used for the quantification of total proanthocyanidins (B150500) (PACs).
-
Principle: The DMAC reagent reacts specifically with the terminal units of flavan-3-ol (B1228485) polymers and oligomers, producing a green-blue colored product that can be measured spectrophotometrically at approximately 640 nm.
-
Procedure: An acidic solution of DMAC is added to the sample extract. After a short incubation period, the absorbance is read using a spectrophotometer or a 96-well plate reader for high-throughput analysis.
-
Quantification: Quantification is performed against a standard curve, often using a commercially available procyanidin A2 or B2 dimer.
-
Limitations: The DMAC assay quantifies total PACs and does not differentiate between A-type and B-type procyanidins or individual oligomers. The results can also be influenced by the degree of polymerization of the procyanidins present in the sample.
Visualizing the Workflow and Mechanism
To better understand the processes involved in procyanidin A analysis and its biological action, the following diagrams are provided.
Conclusion and Recommendations
The accurate quantification of procyanidin A in peanuts is essential for research and development. This guide highlights the common analytical methods and the potential for inter-laboratory variability. For robust and comparable results, the following recommendations are crucial:
-
Method Selection: For the specific quantification of procyanidin A1 and A2, HPLC-FLD or HPLC-MS are the preferred methods due to their higher selectivity and sensitivity. The DMAC assay is a useful tool for rapid screening of total proanthocyanidin (B93508) content.
-
Standardization: The use of well-characterized reference standards is critical for accurate quantification.
-
Method Validation: All analytical methods should be thoroughly validated for linearity, accuracy, precision, and limits of detection and quantification.
-
Inter-Laboratory Collaboration: Participation in proficiency testing programs or round-robin studies, when available, is highly encouraged to ensure the comparability of results across different laboratories.
By adhering to these principles, the scientific community can move towards a more harmonized approach for the quantification of this compound, thereby facilitating a better understanding of its biological significance and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Peanut skin polyphenols inhibit proliferation of leukemia cells in vitro, and its A-type procyanidins selectively pass through a Caco-2 intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Procyanidin Classes
An Objective Guide for Researchers and Drug Development Professionals
Procyanidins, a class of polyphenolic compounds found abundantly in various plant sources, have garnered significant attention for their potent antioxidant and anti-inflammatory activities. Comprised of repeating flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin, the structural diversity of procyanidins, including their degree of polymerization and the nature of the linkages between units, gives rise to a spectrum of biological effects. This guide provides a comparative overview of the anti-inflammatory effects of different procyanidins, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Structural Classification of Procyanidins
Procyanidins are broadly categorized based on the linkage between their constituent monomer units. The two primary types are:
-
B-type procyanidins , which are the most common, feature a single C4-C8 or C4-C6 interflavan bond. Common examples include procyanidin (B600670) B1 (PB1) and B2 (PB2).
-
A-type procyanidins possess an additional ether linkage (C2-O-C7) alongside the C-C bond, resulting in a more rigid structure. Procyanidin A1 (PCA1) and A2 (PCA2) are well-studied examples.
Beyond this, procyanidins are also classified by their degree of polymerization, from dimers (e.g., B1, A1) and trimers (e.g., C1) to larger oligomers and polymers. This structural variation is a key determinant of their bioactivity.
Comparative Anti-inflammatory Efficacy
Procyanidins exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. This modulation leads to a downstream reduction in the production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Quantitative Data on Inflammatory Marker Inhibition
The following table summarizes quantitative data from various studies on the effects of different procyanidins on key inflammatory markers. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.
| Procyanidin Type | Model System | Stimulus | Concentration | Target Marker | Inhibition / Effect | Reference |
| Procyanidin A1 (PCA1) | RAW264.7 Macrophages | LPS | 10-40 µM | NO, iNOS, IL-6, TNF-α | Significant dose-dependent reduction | |
| Procyanidin A2 (PCA2) | RAW264.7 Macrophages | LPS | 20-80 µM | NO, PGE2, IL-6, TNF-α | Significant dose-dependent reduction | |
| Procyanidin A2 (PCA2) | BV-2 Microglia | Aβ(1-42) | 10 µM | TNF-α, IL-1β, IL-6 | Significant reduction | |
| Procyanidin B1 (PB1) | Chicken HD11 Macrophages | LPS | Not Specified | IL-1β, IL-6 | Significant reduction | |
| Procyanidin B2 (PCB2) | Activated CD4+ T cells | - | Not Specified | TNF-α | Suppression of production | |
| Oligomeric Proanthocyanidins (OPCs) | Bovine MAC-T Cells | LPS | 1-5 µg/mL | IL-6, IL-1β, TNF-α, COX-2, iNOS | Significant dose-dependent reduction | |
| Wild Grape Seed Procyanidins (WGP) | RAW264.7 Macrophages | LPS | Not Specified | NO, PGE2, TNF-α, IL-1β | Significant reduction |
Key Signaling Pathways Modulated by Procyanidins
Procyanidins' anti-inflammatory action is rooted in their ability to interfere with intracellular signaling cascades that trigger the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes. Procyanidins, including PCA1 and oligomeric proanthocyanidins, have been shown to inhibit this process by preventing the phosphorylation and degradation of IκBα, thereby blocking p65 nuclear translocation.
MAPK Signaling Pathway
The MAPK pathway, comprising kinases like p38, ERK, and JNK, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of inflammatory mediators. Studies have demonstrated that procyanidins, including PCA1 and wild grape seed extracts, effectively suppress the phosphorylation of p38, ERK, and JNK, thereby mitigating the inflammatory response.
Experimental Protocols
The in vitro assessment of anti-inflammatory activity is crucial for comparative studies. The following is a generalized, detailed methodology for a key experiment frequently cited in the literature.
In Vitro Anti-inflammatory Assay Using LPS-stimulated RAW264.7 Macrophages
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure: Cells are seeded into appropriate plates (e.g., 24-well or 96-well plates) and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the test procyanidin (e.g., PCA1, PCA2) for 1-2 hours. Following pre-treatment, inflammation is induced by adding Lipopolysaccharide (LPS) (typically 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay. A standard curve using sodium nitrite is generated for quantification.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification: The levels of TNF-α and IL-6 secreted into the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK). After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein expression is quantified by densitometry.
The workflow for such an experiment can be visualized as follows:
Conclusion
The available evidence strongly supports the anti-inflammatory potential of various procyanidins. Both A-type and B-type dimers, as well as oligomeric mixtures, have demonstrated the ability to suppress key inflammatory pathways and reduce the production of pro-inflammatory mediators. While direct, head-to-head comparative studies are limited, the existing data suggest that the specific structure of a procyanidin, including its linkage type and size, influences its biological activity. Further research employing standardized protocols to directly compare the potency of purified procyanidin oligomers is necessary to fully elucidate their structure-activity relationships and guide the development of novel anti-inflammatory therapeutics.
Confirming the Structure of Peanut Procyanidin A: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate structural confirmation of bioactive compounds like Peanut procyanidin (B600670) A is a critical step in research and development. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of Peanut procyanidin A, with a focus on the use of reference standards and alternative methods. Experimental data is presented to support the comparison, and detailed protocols for key methodologies are provided.
This compound, a type of A-type proanthocyanidin (B93508) found in peanut skins, has garnered significant interest for its potential health benefits.[1][2] Structurally, it is an epicatechin-(2β→O→7,4β→8)-catechin dimer.[3] The definitive confirmation of this complex structure requires robust analytical techniques. This guide compares the primary methods used for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), alongside the chemical degradation method of thiolysis.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the structural confirmation of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, detailed structural information, or high-throughput screening. The following table summarizes the key performance characteristics of the most common methods.
| Feature | HPLC-MS/MS | NMR Spectroscopy | MALDI-TOF-MS | Thiolysis with HPLC Analysis |
| Primary Use | Identification and Quantification | Definitive Structure Elucidation | Analysis of Oligomers & Polymers | Linkage Position & Constituent Units |
| Information Provided | Molecular Weight, Fragmentation Pattern | Atomic Connectivity, Stereochemistry | Molecular Weight Distribution (DP) | Monomeric Composition, Linkage Type |
| Sensitivity | High (picogram to femtogram) | Low (milligram to microgram) | High (femtomole to attomole) | Moderate (microgram) |
| Resolution | High | High | Moderate to High | High (Chromatographic) |
| Analysis Time per Sample | 10-30 minutes[4] | Hours to Days | Minutes | Hours (including reaction time)[5] |
| Reference Standard | Required for confirmation and quantification | Not strictly required but highly recommended for confirmation | Useful for calibration and confirmation | Required for quantification of degradation products |
| Key Advantage | High sensitivity and quantitative capability | Unambiguous structure determination | Rapid analysis of high molecular weight polymers | Provides information on interflavan linkages |
| Key Limitation | Does not provide detailed stereochemistry | Low sensitivity and complex data analysis | Limited fragmentation information in basic mode | Destructive method |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
HPLC-MS/MS Analysis
This method is ideal for separating and identifying procyanidins in complex mixtures and quantifying them against a reference standard.
a. Sample Preparation:
-
Extract procyanidins from finely ground peanut skins using a mixture of acetone, water, and acetic acid (70:29.5:0.5, v/v/v).
-
Lyophilize the extract and redissolve in the initial mobile phase for injection.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with (A) water with 0.1-0.2% acetic or formic acid and (B) acetonitrile (B52724) or methanol (B129727) with the same acid concentration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for procyanidins.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Fragmentation: Collision-Induced Dissociation (CID) is used to generate characteristic fragment ions. For A-type procyanidins, a characteristic 4 u mass difference is observed in fragment ions.
NMR Spectroscopy
NMR provides the most detailed structural information, including the connectivity of atoms and stereochemistry, which is essential for unambiguous structure confirmation.
a. Sample Preparation:
-
A highly purified sample of this compound (typically >95%) is required.
-
Dissolve 1-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d6 or acetone-d6.
b. NMR Experiments:
-
1D NMR: Acquire 1H and 13C spectra to observe the chemical shifts and coupling constants of all protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the linkages between the flavan-3-ol (B1228485) units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the stereochemistry.
-
MALDI-TOF-MS Analysis
This technique is particularly useful for analyzing the degree of polymerization (DP) of procyanidin oligomers and polymers.
a. Sample and Matrix Preparation:
-
Matrix: 2,5-dihydroxybenzoic acid (DHB) is a common matrix, prepared at a concentration of 10-20 mg/mL in a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid (TFA).
-
Sample: Dissolve the purified procyanidin sample or extract in a similar solvent system at a concentration of approximately 1 mg/mL.
-
Mixing: Mix the sample and matrix solutions, typically in a 1:5 or 1:10 (sample:matrix) ratio.
b. Spotting and Analysis:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
Analysis Mode: Operate the mass spectrometer in negative reflectron mode to achieve high resolution and accuracy.
-
Calibration: Use a known procyanidin standard or a peptide mixture for external or internal mass calibration.
Thiolytic Degradation
This chemical method cleaves the interflavan bonds of procyanidins, releasing the constituent monomeric units, which can then be analyzed by HPLC to determine the structure and linkage types.
a. Reaction Protocol:
-
Reagents: Cysteamine (B1669678) hydrochloride (as a less odorous alternative to toluene-α-thiol), and methanolic HCl.
-
Procedure:
-
Dissolve the procyanidin sample in methanol.
-
Add the cysteamine and methanolic HCl solution.
-
Heat the reaction mixture at 60-70°C for 20-30 minutes.
-
Cool the reaction and inject the mixture directly into the HPLC system.
-
b. HPLC Analysis of Degradation Products:
-
Use a reversed-phase C18 column with a gradient of acidified water and methanol or acetonitrile.
-
The terminal units are released as native flavan-3-ols (catechin or epicatechin), while the extension units are released as their cysteamine thioether adducts.
-
Identify and quantify the products by comparing their retention times and UV spectra with those of authentic standards.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for confirming the structure of this compound and the fragmentation pathway observed in MS/MS.
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: Fragmentation pathway of Procyanidin A in negative ion MS/MS.
References
- 1. Derivation of Diagnostic 1H-NMR Parameters Applicable to the Structure Elucidation of Procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Thiolysis HPLC Method for the Analysis of Procyanidins in Cranberry Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Peanut Procyanidin A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for peanut procyanidin (B600670) A, a polyphenolic compound derived from peanuts. Adherence to these procedural, step-by-step guidelines is critical for maintaining a safe laboratory environment.
Safety and Handling Profile
The following table summarizes key safety information for procyanidins and related phenolic compounds. This data is compiled from various safety data sheets and should be consulted before handling the substance.
| Parameter | Information | Source |
| GHS Hazard Class | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (neoprene or butyl rubber), lab coat, and in cases of potential aerosolization, a fume hood should be utilized. | [2][3] |
| First Aid Measures | Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center. Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C for long-term storage. | |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary. | |
| Spill Response | Ventilate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Avoid creating dust. Do not let the product enter drains. |
Step-by-Step Disposal Protocol for Peanut Procyanidin A
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
2. Decontamination of Labware:
-
Reusable Glassware/Equipment: Rinse contaminated labware three times with a suitable solvent (e.g., 70% ethanol). Collect the rinsate as hazardous liquid waste. After rinsing, wash the labware with soap and water.
-
Disposable Labware: Non-sharps disposable items with trace contamination should be placed in the hazardous solid waste container.
3. Packaging for Disposal:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting pickup.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Peanut procyanidin A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Peanut Procyanidin (B600670) A. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Peanut Procyanidin A, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear nitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Required for all handling procedures to protect against splashes. A face shield should be used when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Hazard Identification and Safety Precautions
General Precautions:
-
Avoid contact with skin and eyes[2].
-
Do not breathe dust or vapors[2].
-
Ensure adequate ventilation[2].
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risk.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before starting work.
-
Have appropriate spill cleanup materials readily accessible.
-
-
Handling :
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
If working with a solution, avoid splashing.
-
Use the smallest quantity of the substance necessary for the experiment.
-
-
Storage :
Accidental Release and First Aid Measures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][5]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[3]. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Prevent the spill from entering drains[3][4]. |
Disposal Plan
All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection :
-
Collect all waste, including unused material, contaminated PPE, and cleanup materials, in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Waste Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not dispose of it down the drain or in the regular trash[4].
-
Below is a diagram illustrating the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
